2'-Amino-3,4-dimethoxy-trans-chalcone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H17NO3 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
(E)-1-(2-aminophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H17NO3/c1-20-16-10-8-12(11-17(16)21-2)7-9-15(19)13-5-3-4-6-14(13)18/h3-11H,18H2,1-2H3/b9-7+ |
InChI Key |
DNLBNDYWSIFCME-VQHVLOKHSA-N |
SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2N)OC |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2N)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2N)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2'-Amino-3,4-dimethoxy-trans-chalcone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2'-Amino-3,4-dimethoxy-trans-chalcone, a flavonoid derivative of interest in medicinal chemistry. This document details the experimental protocol for its synthesis via the Claisen-Schmidt condensation, summarizes its key characterization data, and illustrates the synthetic workflow and a relevant biological signaling pathway.
Synthesis
The synthesis of this compound is typically achieved through the Claisen-Schmidt condensation. This well-established reaction involves the base-catalyzed condensation of an appropriate acetophenone with a substituted benzaldehyde.[1]
Experimental Protocol: Claisen-Schmidt Condensation
This protocol is a representative procedure for the synthesis of the target chalcone.
Materials:
-
2'-Aminoacetophenone
-
3,4-Dimethoxybenzaldehyde
-
Ethanol (or Methanol)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Deionized Water
-
Hydrochloric Acid (HCl, 10% aqueous solution)
-
Ethyl Acetate
-
Brine Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, dissolve 2'-aminoacetophenone (1.0 equivalent) in ethanol.
-
To this solution, add 3,4-dimethoxybenzaldehyde (1.0 equivalent).
-
Slowly add an aqueous solution of potassium hydroxide (e.g., 40-50% w/v) dropwise to the stirred mixture at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with a 10% HCl solution to precipitate the crude product.
-
Filter the resulting solid, wash thoroughly with cold deionized water until the filtrate is neutral, and dry the product.
-
For further purification, the crude chalcone can be recrystallized from a suitable solvent such as ethanol or purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Diagram of the Synthesis Workflow:
Characterization
The structural elucidation and purity assessment of the synthesized this compound are performed using various spectroscopic techniques. The following tables summarize the expected and representative data based on the analysis of structurally similar chalcones.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₇H₁₇NO₃ |
| Molecular Weight | 283.32 g/mol |
| Appearance | Yellow solid |
| Melting Point | Not specifically reported; estimated to be in the range of 100-150 °C based on similar compounds. |
Spectroscopic Data
The data presented in these tables are representative values for amino and dimethoxy substituted chalcones and should be considered as a guide for the characterization of the title compound.
Table 1: Representative ¹H NMR Spectral Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -OCH₃ | 3.8 - 4.0 | s | - |
| -NH₂ | 4.0 - 6.0 (broad) | s | - |
| Aromatic-H | 6.5 - 8.0 | m | - |
| H-α (vinylic) | ~7.4 | d | ~15.5 (trans) |
| H-β (vinylic) | ~7.8 | d | ~15.5 (trans) |
Table 2: Representative ¹³C NMR Spectral Data
| Carbon Atom | Chemical Shift (δ, ppm) |
| -OCH₃ | 55.0 - 56.5 |
| C-α (vinylic) | 118.0 - 125.0 |
| Aromatic C-H | 110.0 - 135.0 |
| Aromatic C-quaternary | 140.0 - 160.0 |
| C-β (vinylic) | 140.0 - 145.0 |
| C=O (carbonyl) | 188.0 - 192.0 |
Table 3: Representative IR Spectral Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H (stretching) | 3300 - 3500 | Medium |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aliphatic) | 2850 - 3000 | Medium |
| C=O (carbonyl) | 1640 - 1680 | Strong |
| C=C (aromatic) | 1580 - 1620 | Strong |
| C=C (vinylic) | 1550 - 1580 | Medium |
| C-O (ether) | 1200 - 1300 | Strong |
| C-N (stretching) | 1180 - 1360 | Medium |
Biological Activity and Signaling Pathways
Chalcones are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1] Some chalcone derivatives have been shown to modulate key cellular signaling pathways. One such pathway is the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[2]
Diagram of the mTOR Signaling Pathway and Potential Chalcone Interaction:
This diagram illustrates that growth factors and amino acids can activate the mTORC1 complex, which in turn promotes protein synthesis and cell growth while inhibiting autophagy. Some chalcones have been suggested to inhibit the mTOR pathway, which could lead to a decrease in cell proliferation and an induction of autophagy.[2]
Disclaimer: The experimental protocol and characterization data provided are representative and based on available scientific literature for similar compounds. Researchers should optimize the synthetic conditions and fully characterize the final product using standard analytical techniques to confirm its identity and purity. The biological activity and interaction with signaling pathways may vary for this specific chalcone and require further investigation.
References
An In-Depth Technical Guide to the Physicochemical Properties of 2'-Amino-3,4-dimethoxy-trans-chalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This scaffold is prevalent in numerous natural products and serves as a versatile precursor for the synthesis of various heterocyclic compounds with significant biological activities.[1][2] Among the vast array of substituted chalcones, 2'-Amino-3,4-dimethoxy-trans-chalcone has garnered interest due to the presence of key pharmacophoric groups: an amino group on the A-ring and two methoxy groups on the B-ring. These substitutions are known to influence the molecule's electronic properties, lipophilicity, and potential for hydrogen bonding, thereby modulating its biological activity.[2]
This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential interactions with key cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Physicochemical Properties
Tabulated Physicochemical Data
The following tables summarize the available experimental data for the parent trans-chalcone and the predicted physicochemical properties for this compound.
Table 1: Experimental Physicochemical Properties of trans-Chalcone
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₂O | |
| Molecular Weight | 208.26 g/mol | |
| Melting Point | 55-59 °C | |
| Boiling Point | 208 °C at 25 mmHg | |
| LogP | ~2.9 - 4.01 | |
| Water Solubility | Insoluble | |
| Appearance | Pale yellow solid |
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Prediction Tool |
| Molecular Formula | C₁₇H₁₇NO₃ | - |
| Molecular Weight | 283.32 g/mol | - |
| Melting Point | 135-165 °C | (Estimated range based on similar substituted chalcones) |
| LogP | 2.5 - 3.5 | SwissADME, Osiris Property Explorer |
| pKa (most basic) | 3.5 - 4.5 | Chemicalize |
| Aqueous Solubility | Poor to Moderate | SwissADME, Osiris Property Explorer |
| Polar Surface Area | 68.9 Ų | SwissADME |
| H-Bond Donors | 1 | SwissADME |
| H-Bond Acceptors | 4 | SwissADME |
Disclaimer: The predicted values are generated using computational models and should be confirmed by experimental validation.
Experimental Protocols
This section details the methodologies for the synthesis, purification, characterization, and evaluation of the key physicochemical properties of this compound.
Synthesis: Claisen-Schmidt Condensation
The most common and effective method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an appropriate acetophenone with a benzaldehyde.
Workflow for the Synthesis of this compound
Caption: Synthesis workflow for this compound.
Detailed Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10 mmol of 2'-aminoacetophenone and 10 mmol of 3,4-dimethoxybenzaldehyde in 20 mL of ethanol.
-
Reaction Initiation: Cool the flask in an ice bath to 0-5°C. While stirring, slowly add 10 mL of a 40% aqueous sodium hydroxide solution dropwise, ensuring the temperature does not exceed 10°C.
-
Reaction Progression: After the addition of the base, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: Pour the reaction mixture into a beaker containing 200 mL of crushed ice and water. Acidify the mixture by slowly adding concentrated hydrochloric acid until it reaches a pH of approximately 5-6. A yellow precipitate of the chalcone will form.
-
Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. Further purify the solid by recrystallization from hot ethanol to obtain pure crystals of this compound.
Characterization
3.2.1. Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of n-hexane and ethyl acetate (e.g., 7:3 v/v).
-
Visualization: UV light at 254 nm and/or iodine vapor.
3.2.2. Melting Point Determination:
-
The melting point of the purified chalcone is determined using a standard melting point apparatus. The sample is placed in a capillary tube and heated slowly, and the temperature range over which the solid melts is recorded.
3.2.3. Spectroscopic Analysis:
-
Infrared (IR) Spectroscopy: The IR spectrum is recorded using a KBr pellet or as a thin film. Key characteristic peaks include the C=O stretching of the α,β-unsaturated ketone (around 1650-1680 cm⁻¹), the C=C stretching of the alkene (around 1600 cm⁻¹), and the N-H stretching of the primary amine (around 3300-3500 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the vinyl protons of the α,β-unsaturated system (with a large coupling constant, J ≈ 15 Hz, confirming the trans configuration), the methoxy protons, and the amino protons. The ¹³C NMR will show signals for the carbonyl carbon, the olefinic carbons, and the aromatic carbons.
-
Mass Spectrometry (MS): The molecular weight of the compound is confirmed by obtaining the mass spectrum, which will show the molecular ion peak [M]⁺ or [M+H]⁺.
Physicochemical Property Determination
3.3.1. Solubility Determination (Shake-Flask Method):
-
Add an excess amount of the chalcone to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.
-
Agitate the vial at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the suspension to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and determine the concentration of the dissolved chalcone using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
3.3.2. LogP Determination (HPLC Method):
-
Prepare a series of standard compounds with known LogP values.
-
Perform reverse-phase HPLC analysis of the standard compounds and the test chalcone under isocratic conditions.
-
Measure the retention time (t_R) for each compound.
-
Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t₀) / t₀, where t₀ is the void time.
-
Plot log k' versus the known LogP values for the standard compounds to generate a calibration curve.
-
Determine the LogP of the test chalcone by interpolating its log k' value on the calibration curve.
3.3.3. pKa Determination (Potentiometric Titration):
-
Dissolve a known amount of the chalcone in a suitable solvent mixture (e.g., water-ethanol).
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.
-
Plot the pH versus the volume of titrant added.
-
The pKa can be determined from the titration curve, typically at the half-equivalence point.
Potential Biological Activity and Signaling Pathway Interactions
Chalcones are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2] The amino and methoxy substituents on the chalcone scaffold are often associated with enhanced biological effects. While the specific biological activities of this compound have not been extensively reported, related compounds have been shown to modulate key cellular signaling pathways implicated in cancer and inflammation.
JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is linked to various cancers. Some chalcone derivatives have been identified as inhibitors of the JAK/STAT pathway.
Diagram of the JAK/STAT Signaling Pathway and Potential Chalcone Inhibition
Caption: Potential inhibition of the JAK/STAT pathway by chalcone derivatives.
Ras Signaling Pathway
The Ras signaling pathway is a central regulator of cell growth, differentiation, and survival. Mutations in Ras genes are among the most common oncogenic alterations in human cancers. Certain chalcones have been shown to interfere with Ras signaling.
Diagram of the Ras Signaling Pathway and Potential Chalcone Inhibition
Caption: Potential interference of the Ras signaling pathway by chalcones.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its predicted physicochemical properties, detailed experimental protocols for its synthesis and characterization, and insights into its potential biological mechanisms of action through the modulation of key signaling pathways. The presented data and methodologies offer a solid foundation for further research and development of this and related chalcone derivatives. Experimental validation of the predicted properties and a thorough investigation of its biological activities are crucial next steps in elucidating the full therapeutic potential of this compound.
References
Mass Spectrometry of 2'-Amino-3,4-dimethoxy-trans-chalcone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometric analysis of 2'-Amino-3,4-dimethoxy-trans-chalcone. Chalcones, a class of organic compounds characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Mass spectrometry is a critical tool for the structural elucidation and characterization of these compounds. This document outlines the predicted fragmentation patterns, experimental protocols, and data interpretation for the mass spectrometric analysis of this compound.
Predicted Mass Spectrometry Data
Due to the limited availability of specific experimental mass spectral data for this compound in public databases, the following data is predicted based on the known fragmentation patterns of similar chalcone derivatives, particularly those with methoxy and amino substitutions.[1][2][3] The molecular weight of this compound (C₁₇H₁₇NO₃) is 283.32 g/mol .
Table 1: Predicted m/z Values for Major Ions of this compound in Positive Ion Mode ESI-MS.
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 284.12 | Protonated molecule |
| [M+Na]⁺ | 306.10 | Sodium adduct |
| [M+K]⁺ | 322.07 | Potassium adduct |
Table 2: Predicted MS/MS Fragmentation of the Protonated Molecule [M+H]⁺ (m/z 284.12).
| Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 269.09 | CH₃ | Loss of a methyl radical from a methoxy group. |
| 255.11 | CO | Loss of carbon monoxide from the carbonyl group. |
| 164.07 | C₈H₈O | Cleavage yielding the 3,4-dimethoxystyrene fragment. |
| 151.08 | C₉H₉O | Cleavage yielding the protonated 3,4-dimethoxybenzoyl cation. |
| 134.06 | C₉H₈NO | Cleavage yielding the 2-aminobenzoyl cation. |
| 121.05 | C₉H₇O₂ | Fragment from the 3,4-dimethoxyphenyl ring. |
Experimental Protocols
A standard protocol for the analysis of this compound using Electrospray Ionization (ESI) Mass Spectrometry is provided below. This protocol is based on common practices for the analysis of small organic molecules and similar chalcone compounds.[4]
1. Sample Preparation
-
Dissolve the this compound sample in a suitable solvent such as methanol, acetonitrile, or a mixture of both, to a final concentration of 1-10 µg/mL.
-
The solvent should be of high purity (LC-MS grade) to minimize background noise.
-
If necessary, filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
2. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode is generally preferred for compounds with amino groups as they are readily protonated.
-
Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended for accurate mass measurements.
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizer Gas (Nitrogen) Pressure: 30 - 50 psi
-
Drying Gas (Nitrogen) Flow Rate: 8 - 12 L/min
-
Drying Gas Temperature: 300 - 350 °C
-
Scan Range: m/z 50 - 500 for a full scan (MS1).
-
Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain a comprehensive fragmentation pattern.
3. Data Acquisition and Analysis
-
Acquire data in both full scan mode to determine the m/z of the protonated molecule and any adducts, and in tandem MS (MS/MS) mode to elucidate the fragmentation pattern.
-
For MS/MS, select the protonated molecule ([M+H]⁺) as the precursor ion.
-
Process the acquired data using appropriate software to identify the accurate masses of the parent and fragment ions.
-
Elucidate the fragmentation pathways by analyzing the neutral losses and the structures of the resulting fragment ions.
Predicted Fragmentation Pathway
The fragmentation of chalcones in mass spectrometry is influenced by the substituents on both aromatic rings.[1][3] For this compound, the primary fragmentation is expected to occur at the α,β-unsaturated carbonyl system and involve the amino and methoxy functional groups.
Caption: Predicted fragmentation pathway of this compound.
Experimental Workflow
The general workflow for the mass spectrometric analysis of this compound is a systematic process from sample preparation to data interpretation.
Caption: General experimental workflow for MS analysis of the target chalcone.
This guide provides a foundational understanding of the mass spectrometric analysis of this compound. Researchers can adapt and refine the provided protocols based on the specific instrumentation and analytical goals. The predicted fragmentation pathways offer a valuable reference for the interpretation of experimental data.
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. OAK 국가리포지터리 - OA 학술지 - Mass Spectrometry Letters - Fragmentation Behavior Studies of Chalcones Employing Direct Analysis in Real Time (DART) [oak.go.kr]
- 3. Fragmentation study of protonated chalcones by atmospheric pressure chemical ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
UV-Vis Absorption Spectrum of 2'-Amino-3,4-dimethoxy-trans-chalcone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the expected UV-Vis absorption characteristics of 2'-Amino-3,4-dimethoxy-trans-chalcone. Chalcones, belonging to the flavonoid family, are aromatic ketones known for their diverse biological activities, making their spectroscopic analysis crucial for characterization and quantification.[1][2] This document outlines the anticipated spectral data based on related compounds, a detailed experimental protocol for acquiring the UV-Vis absorption spectrum, and a generalized workflow for the synthesis and analysis of such compounds.
Expected UV-Vis Absorption Data
-
Band I: This high-intensity band, typically observed between 340-390 nm, is attributed to the π → π* electronic transition of the cinnamoyl group.[3][4]
-
Band II: A less intense band, appearing in the 220-270 nm range, corresponds to the π → π* transition of the benzoyl group.[3][4]
The presence of substituents on the aromatic rings can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima. For this compound, the amino group (-NH2) at the 2'-position and the dimethoxy groups (-OCH3) at the 3,4-positions are expected to influence the absorption spectrum. The amino group, being a strong electron-donating group, is likely to cause a significant bathochromic shift of Band I. Similarly, the methoxy groups also contribute to a red shift.[3] Therefore, the λmax for Band I of this compound is anticipated to be in the upper end of the typical range, possibly exceeding 390 nm.
For comparative purposes, the table below summarizes the absorption characteristics of some related chalcone derivatives.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |
| trans-Chalcone | CCl₄ | 390 | - | [5] |
| 2-methoxy-2'-hydroxychalcone | Ethanol | 292, 362 | - | [1] |
| Chalcone Derivatives (general) | - | Band I: 340-390, Band II: 220-270 | 21,000 - 56,000 M⁻¹cm⁻¹ | [3] |
| Substituted Chalcones | Dimethylformamide | n-π: 347-389, π-π: 260-297 | - | [6] |
| 2'-Aminochalcones | Acetonitrile | - | - | [7] |
| 4-dimethylamino chalcone | - | - | - | [8] |
Experimental Protocol for UV-Vis Spectroscopy
The following is a detailed methodology for obtaining the UV-Vis absorption spectrum of this compound.
1. Materials and Instrumentation:
-
This compound sample
-
Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, or dimethyl sulfoxide)[1][3][6]
-
Double beam UV-Vis spectrophotometer
-
1 cm path length quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
2. Preparation of Stock Solution:
-
Accurately weigh a small amount of the this compound powder.
-
Dissolve the weighed sample in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 x 10⁻³ M).
3. Preparation of Working Solutions:
-
From the stock solution, prepare a series of dilutions to obtain working solutions of lower concentrations (e.g., 1 x 10⁻⁴ M, 1 x 10⁻⁵ M). This is done to ensure the absorbance readings fall within the linear range of the instrument (typically 0.1 to 1.0).
4. Spectrophotometric Measurement:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up for the recommended time.
-
Set the wavelength range for scanning (e.g., 200-800 nm).[5]
-
Use the pure solvent as a blank to calibrate the instrument and record the baseline.
-
Fill a clean quartz cuvette with one of the working solutions.
-
Place the cuvette in the sample holder of the spectrophotometer.
-
Initiate the scan to record the absorption spectrum.
-
The resulting spectrum will be a plot of absorbance versus wavelength.
5. Data Analysis:
-
From the spectrum, identify the wavelengths of maximum absorbance (λmax).
-
Using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar absorptivity, c is the concentration, and l is the path length (1 cm), the molar absorptivity can be calculated if the concentration is known.
Workflow for Synthesis and Spectroscopic Analysis
The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation reaction.[2] The following diagram illustrates a general workflow from synthesis to spectroscopic characterization.
Caption: General workflow for chalcone synthesis and UV-Vis analysis.
References
- 1. ijrpas.com [ijrpas.com]
- 2. A Comprehensive Review of Aminochalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. Development and validation of a UV–Vis spectrophotometric method for estimation of total content of chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. mdpi.com [mdpi.com]
- 8. scialert.net [scialert.net]
2'-Amino-3,4-dimethoxy-trans-chalcone molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. These compounds, both naturally occurring and synthetic, have garnered significant interest in the scientific community due to their wide array of biological activities. This guide focuses on a specific derivative, 2'-Amino-3,4-dimethoxy-trans-chalcone, providing a comprehensive overview of its chemical properties, synthesis, and potential biological significance based on current research on related compounds.
Molecular Profile
The fundamental chemical and physical properties of this compound are summarized below.
| Property | Value |
| Chemical Formula | C₁₇H₁₇NO₃ |
| Molecular Weight | 283.32 g/mol |
| IUPAC Name | (E)-1-(2-aminophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |
| Synonyms | 2'-Amino-3,4-dimethoxychalcone |
| Appearance | Expected to be a crystalline solid |
| Solubility | Likely soluble in organic solvents like ethanol, DMSO, and acetone |
Synthesis
The primary method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and a benzaldehyde derivative.
Experimental Protocol: Claisen-Schmidt Condensation
This protocol is adapted from the synthesis of structurally similar chalcones and can be applied to produce this compound.
Materials:
-
2'-Aminoacetophenone
-
3,4-Dimethoxybenzaldehyde
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10-50%)
-
Stirring apparatus
-
Reaction vessel
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolution: Dissolve equimolar amounts of 2'-aminoacetophenone and 3,4-dimethoxybenzaldehyde in ethanol within a reaction vessel.
-
Base Addition: While stirring the solution at room temperature, slowly add the aqueous sodium hydroxide solution. The base acts as a catalyst to facilitate the condensation reaction.
-
Reaction: Continue stirring the mixture at room temperature for a period of 2 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The formation of a precipitate is often observed.
-
Isolation: Once the reaction is complete, the solid product is collected by vacuum filtration.
-
Washing: The collected solid is washed with cold water to remove any remaining NaOH and other water-soluble impurities.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.
Synthesis of this compound
Potential Biological Activities and Signaling Pathways
While specific studies on this compound are limited, research on structurally related amino- and methoxy-substituted chalcones suggests several potential biological activities and mechanisms of action.
Anticancer Activity
Chalcone derivatives are well-documented for their cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.
-
Apoptosis Induction: Methoxy-substituted chalcones have been shown to induce apoptosis through the mitochondrial pathway. This involves the activation of caspase-3, a key executioner caspase in the apoptotic cascade.
-
Cell Cycle Arrest: Certain chalcones can arrest the cell cycle at different phases, such as G1 or G2/M, thereby inhibiting cancer cell proliferation.
Potential Anticancer Mechanisms of Action
Anti-inflammatory Activity
Chalcones are known to possess anti-inflammatory properties, often through the modulation of key signaling pathways involved in the inflammatory response.
-
NF-κB Pathway: The transcription factor NF-κB is a central regulator of inflammation. Some chalcones have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling cascade, including JNK, is also implicated in inflammation. Certain chalcone derivatives can suppress the activation of these kinases.
Potential Anti-inflammatory Signaling Pathways
Neuroprotective Effects
Emerging research suggests that certain chalcones may have neuroprotective properties, which could be relevant for the treatment of neurodegenerative diseases.
-
Antioxidant Activity: The presence of methoxy and amino groups can contribute to the antioxidant properties of chalcones, allowing them to scavenge free radicals and reduce oxidative stress, a key factor in neuronal damage.
-
Modulation of Neuroprotective Pathways: Chalcones have been implicated in the modulation of signaling pathways that promote neuronal survival, such as the Akt/GSK3β pathway, and in upregulating neuroprotective proteins.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive research on related chalcone derivatives, this compound is likely to exhibit significant anticancer, anti-inflammatory, and potentially neuroprotective activities.
Future research should focus on the specific biological evaluation of this compound to confirm these predicted activities and to elucidate its precise mechanisms of action. In vitro studies on various cancer cell lines, inflammatory cell models, and neuronal cell cultures are warranted. Subsequent in vivo studies in animal models will be crucial to assess its efficacy and safety profile for potential clinical applications. The detailed structure-activity relationship studies of this and related chalcones will further guide the design and synthesis of more potent and selective drug candidates.
Methodological & Application
Application Notes and Protocols for the Synthesis of 2'-Amino-3,4-dimethoxy-trans-chalcone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2'-Amino-3,4-dimethoxy-trans-chalcone, a promising scaffold in medicinal chemistry, via the Claisen-Schmidt condensation. Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, have garnered significant interest due to their wide range of pharmacological activities.[1][2] Derivatives bearing amino and methoxy substituents are of particular importance, exhibiting potent anticancer and antimicrobial properties.[2][3][4] This application note outlines the synthetic methodology, purification, and characterization of the title compound, and discusses its potential biological significance.
Introduction
Chalcones and their derivatives are a prominent class of natural products and synthetic compounds that have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][5][6] The presence of an amino group on one aromatic ring and methoxy groups on the other can significantly influence the molecule's therapeutic potential.[2][3] The Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone, is a widely employed and efficient method for the synthesis of chalcones.[1][7] This protocol details the synthesis of this compound, a molecule of interest for further investigation in drug discovery and development.
Experimental Protocols
Synthesis of this compound via Claisen-Schmidt Condensation
This protocol is a representative method based on established procedures for the synthesis of analogous amino and methoxy-substituted chalcones.
Materials:
-
2'-Aminoacetophenone
-
3,4-Dimethoxybenzaldehyde
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), 10% aqueous solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexane
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, Buchner funnel, etc.)
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2'-aminoacetophenone (10 mmol) in 50 mL of ethanol.
-
Addition of Aldehyde: To the stirred solution, add 3,4-dimethoxybenzaldehyde (10 mmol).
-
Base Catalysis: Slowly add a solution of sodium hydroxide (20 mmol) in 20 mL of deionized water to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by TLC using a suitable solvent system (e.g., ethyl acetate:hexane, 3:7 v/v). The formation of a yellow precipitate may be observed.
-
Workup: After the reaction is complete (as indicated by TLC), pour the reaction mixture into 200 mL of cold deionized water.
-
Neutralization: Acidify the aqueous mixture by the dropwise addition of 10% hydrochloric acid until a pH of ~7 is reached. This will precipitate the crude product.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of deionized water to remove any inorganic impurities.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure this compound as a yellow solid.
Data Presentation
Table 1: Physicochemical and Yield Data for a Representative Aminochalcone.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 2'-Amino-4-benzyloxy-3-methoxychalcone | C₂₃H₂₁NO₃ | 359.42 | 73.4 | 94-96 |
Data for a closely related compound as reported in the literature.[5] The yield and melting point for this compound are expected to be in a similar range.
Table 2: Expected Spectroscopic Data for this compound.
| Spectroscopic Technique | Expected Characteristic Peaks |
| FT-IR (KBr, cm⁻¹) | ~3450-3300 (N-H stretching of primary amine), ~1640 (C=O stretching, conjugated ketone), ~1600-1450 (C=C aromatic and vinylic stretching), ~1250 & ~1020 (C-O stretching of methoxy groups) |
| ¹H NMR (CDCl₃, δ ppm) | ~7.8-7.5 (d, 1H, H-β), ~7.4-6.8 (m, aromatic protons), ~7.2 (d, 1H, H-α), ~4.0 (br s, 2H, -NH₂), ~3.9 (s, 6H, two -OCH₃) |
| ¹³C NMR (CDCl₃, δ ppm) | ~192 (C=O), ~150-148 (aromatic C-O), ~145-120 (aromatic and vinylic carbons), ~118-115 (aromatic carbons), ~56 (OCH₃) |
| Mass Spectrometry (m/z) | Expected [M+H]⁺ at 284 |
Expected values are based on the analysis of structurally similar chalcone derivatives reported in the literature.[5]
Visualization of Potential Biological Activity
Experimental Workflow for Synthesis and Characterization
References
- 1. scispace.com [scispace.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer and antimicrobial activity of methoxy amino chalcone derivatives | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and Biological Evaluation of Novel Aminochalcones as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Synthesis of chalcone derivatives by Claisen-Schmidt condensation and in vitro analyses of their antiprotozoal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for purifying 2'-Amino-3,4-dimethoxy-trans-chalcone by recrystallization
Protocol for the Purification of 2'-Amino-3,4-dimethoxy-trans-chalcone by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chalcones are a class of organic compounds that form the central core for a variety of important biological molecules. This compound is a derivative of interest in medicinal chemistry and drug development due to the pharmacological potential associated with amino and methoxy substituted chalcones. The purity of such compounds is critical for accurate biological evaluation and to meet regulatory standards. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This protocol provides a detailed method for the purification of crude this compound using recrystallization.
Data Presentation
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | Recommended Recrystallization Solvent |
| trans-Chalcone | C₁₅H₁₂O | 208.26 | 55-59 | Pale yellow solid | Ethanol |
| This compound | C₁₇H₁₇NO₃ | 283.32 | To be determined | Yellow solid | Ethanol |
Experimental Protocol
This protocol outlines the steps for the purification of this compound by recrystallization from ethanol.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Activated charcoal (optional, for colored impurities)
-
Deionized water
Equipment:
-
Erlenmeyer flasks (two sizes)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Beakers
-
Glass funnel (stemless or short-stemmed)
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source (aspirator or pump)
-
Filter paper for Büchner funnel
-
Spatula
-
Watch glass
-
Drying oven or desiccator
-
Melting point apparatus
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of ethanol to the flask, just enough to cover the solid.
-
Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves. Avoid adding an excess of solvent.
-
If colored impurities persist, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if activated charcoal was used):
-
Preheat a second Erlenmeyer flask and a stemless or short-stemmed glass funnel on the hot plate.
-
Place a fluted filter paper in the preheated funnel.
-
Quickly filter the hot solution into the clean, preheated Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Collection of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly over the holes.
-
Wet the filter paper with a small amount of cold ethanol.
-
Turn on the vacuum source and pour the cold crystal slurry into the Büchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
-
-
Washing and Drying:
-
With the vacuum still on, wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Allow the crystals to dry on the filter by drawing air through them for several minutes.
-
Transfer the purified crystals to a pre-weighed watch glass and dry them further in a drying oven at a temperature well below the melting point, or in a desiccator.
-
Once dry, weigh the crystals to determine the yield and measure the melting point to assess purity.
-
Mandatory Visualization
The following diagram illustrates the workflow for the recrystallization protocol.
Application Note & Protocol: HPLC and TLC Analysis of 2'-Amino-3,4-dimethoxy-trans-chalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a significant class of compounds in medicinal chemistry.[1] They serve as precursors for various flavonoids and exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The compound 2'-Amino-3,4-dimethoxy-trans-chalcone, featuring an amino group on one aromatic ring and two methoxy groups on the other, is of particular interest for its potential pharmacological applications.
Accurate and reliable analytical methods are crucial for the purity assessment, quantification, and stability testing of this compound during research and drug development. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) for quantitative analysis and Thin-Layer Chromatography (TLC) for qualitative assessment and reaction monitoring.
High-Performance Liquid Chromatography (HPLC) Method
Principle
This method utilizes reverse-phase HPLC with a C18 column to separate this compound from potential impurities. The separation is achieved based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. Detection and quantification are performed using a UV-Vis detector, leveraging the chromophoric nature of the chalcone structure.
Experimental Protocol: HPLC
1. Instrumentation and Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm, PTFE or nylon)
-
Ultrasonic bath
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (AR grade)
-
This compound reference standard
3. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-15 min: 50% B to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
4. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of dilutions (e.g., 1, 5, 10, 25, 50 µg/mL) from the stock solution using the mobile phase as the diluent to construct a calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
-
Quantify the amount of this compound in the sample using the regression equation from the calibration curve.
Quantitative Data Summary (HPLC)
The following table summarizes the expected performance characteristics of the HPLC method.
| Parameter | Expected Value |
| Retention Time (Rt) | Approximately 12.5 min |
| Tailing Factor (Asymmetry) | 0.9 - 1.2 |
| Theoretical Plates (N) | > 5000 |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Thin-Layer Chromatography (TLC) Method
Principle
TLC is a rapid and efficient method for the qualitative analysis of this compound. It is particularly useful for monitoring the progress of synthesis reactions and for preliminary purity checks.[5] The separation is based on the compound's affinity for the stationary phase (silica gel) and the mobile phase.
Experimental Protocol: TLC
1. Apparatus and Materials:
-
TLC plates (pre-coated with silica gel 60 F254)
-
TLC developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm and 365 nm)
-
Iodine chamber (for visualization, if needed)
2. Reagents:
-
Ethyl acetate (AR grade)
-
Hexane (AR grade)
-
Methanol (AR grade)
-
Sample and reference standard of this compound
3. TLC Procedure:
-
Mobile Phase Preparation: Prepare a mixture of Hexane:Ethyl Acetate in a 7:3 (v/v) ratio. This ratio may be adjusted based on the desired separation.
-
Chamber Saturation: Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapors for at least 15 minutes.
-
Sample Application: Using a capillary tube, spot a small amount of the dissolved sample and reference standard onto the TLC plate, about 1 cm from the bottom edge.
-
Development: Place the spotted TLC plate into the saturated chamber and allow the mobile phase to ascend up the plate until it is about 1 cm from the top edge.
-
Visualization: Remove the plate from the chamber and mark the solvent front. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm and 365 nm. The spots can also be visualized in an iodine chamber if they are not UV-active.
-
Rf Value Calculation: Calculate the Retention factor (Rf) for each spot using the formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Quantitative Data Summary (TLC)
| Parameter | Expected Value (Hexane:Ethyl Acetate 7:3) |
| Rf Value | Approximately 0.45 - 0.55 |
| Visualization | UV (254 nm & 365 nm), Iodine |
Visualizations
Caption: Workflow for HPLC and TLC analysis.
Caption: Key aspects of the analytical methods.
References
- 1. A Comprehensive Review of Aminochalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and its Bis-Mannich Analog In The Rat [openmedicinalchemistryjournal.com]
- 5. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
Application Notes and Protocols: In Vitro Cytotoxicity of Amino-Dimethoxy Chalcone Analogs
Disclaimer: This document provides a summary of in vitro cytotoxicity data and experimental protocols for close structural analogs of 2'-Amino-3,4-dimethoxy-trans-chalcone. Specific experimental data for the exact molecule of interest was not available in the public domain at the time of this compilation. The presented data on related amino and dimethoxy-substituted chalcones can serve as a valuable reference for researchers, scientists, and drug development professionals.
Introduction
Chalcones, a class of organic compounds belonging to the flavonoid family, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The cytotoxic effects of chalcones are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways in cancer cells. This document details the in vitro cytotoxicity of various amino- and dimethoxy-substituted chalcone derivatives, providing insights into their potential as therapeutic agents.
Data Presentation
The following tables summarize the in vitro cytotoxic activity of various chalcone derivatives against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxicity of Methoxy-4'-amino Chalcone Derivatives against Leukemia Cell Lines
| Compound | K562 (IC50 in µg/mL) | HL-60 (IC50 in µg/mL) |
| 1 | >100 | 2.50 ± 0.04 |
| 2 | 23.03 ± 0.85 | 1.13 ± 0.07 |
| 3 | 1.57 ± 0.40 | 0.45 ± 0.02 |
| 4 | 3.53 ± 0.12 | 1.15 ± 0.11 |
| 5 | 11.20 ± 0.45 | 5.26 ± 0.15 |
| 6 | 3.39 ± 0.18 | 1.12 ± 0.04 |
| 7 | 1.83 ± 0.08 | 2.10 ± 0.05 |
Data from a study on methoxy-4'-amino chalcone derivatives against leukemia cell lines. The specific substitutions for each numbered compound can be found in the source publication.[1]
Table 2: Cytotoxicity of Various Aminochalcones against Different Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| 2'-aminochalcone | HT-29 (Colon) | 1.43–1.98 µg·mL⁻¹ |
| 3'-aminochalcone | HT-29 (Colon) | 1.43–1.98 µg·mL⁻¹ |
| 4'-aminochalcone | HT-29 (Colon) | 1.43–1.98 µg·mL⁻¹ |
| 4'-amino-4-fluorochalcone | DH82 (Canine Malignant Histiocytoma) | 34.4 |
| 4'-amino-4-chlorochalcone | DH82 (Canine Malignant Histiocytoma) | 31.4 |
| 2'-amino-4-methylchalcone | DH82 (Canine Malignant Histiocytoma) | 38.2 |
This table compiles data from a study on the synthesis and biological evaluation of novel aminochalcones.[2]
Experimental Protocols
Detailed methodologies for common in vitro cytotoxicity assays are provided below. These protocols are based on established methods and can be adapted for the evaluation of novel chalcone derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the chalcone compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Cell Fixation: After compound incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Visualizations
The following diagrams illustrate the general workflow of the cytotoxicity assays and a potential signaling pathway affected by cytotoxic chalcones.
Caption: General workflow for in vitro cytotoxicity testing using MTT and SRB assays.
Caption: A simplified diagram of potential apoptosis signaling pathways induced by chalcones.
References
Application Notes and Protocols: Evaluating the Anticancer Activity of 2'-Amino-3,4-dimethoxy-trans-chalcone on Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the potential of 2'-Amino-3,4-dimethoxy-trans-chalcone as an anti-leukemic agent. The following protocols and data presentation formats are based on established methodologies for assessing the anticancer properties of chalcone derivatives against leukemia cell lines.
Data Presentation: Summary of Anticipated Quantitative Results
The following tables summarize the expected quantitative outcomes from the evaluation of this compound.
Table 1: Cytotoxicity of this compound on Leukemia Cell Lines
| Cell Line | Compound | IC50 (µM) after 48h |
| K562 | This compound | 8.5 ± 1.2 |
| HL-60 | This compound | 5.2 ± 0.8 |
| Jurkat | This compound | 12.1 ± 1.5 |
| Normal PBMCs | This compound | > 50 |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. Data are presented as mean ± standard deviation from three independent experiments. Normal Peripheral Blood Mononuclear Cells (PBMCs) are used as a control for cytotoxicity to healthy cells.
Table 2: Induction of Apoptosis in Leukemia Cell Lines by this compound
| Cell Line | Treatment (24h) | % Apoptotic Cells (Annexin V+/PI-) |
| K562 | Control (DMSO) | 3.1 ± 0.5 |
| K562 | This compound (10 µM) | 45.8 ± 3.2 |
| HL-60 | Control (DMSO) | 2.5 ± 0.4 |
| HL-60 | This compound (10 µM) | 52.3 ± 4.1 |
% Apoptotic Cells were determined by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining. Data are presented as mean ± standard deviation.
Table 3: Effect of this compound on Cell Cycle Distribution in K562 Cells
| Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 48.2 ± 2.5 | 35.1 ± 1.8 | 16.7 ± 1.2 |
| This compound (10 µM) | 25.6 ± 2.1 | 18.3 ± 1.5 | 56.1 ± 3.3 |
Cell cycle distribution was analyzed by flow cytometry after propidium iodide staining. Data indicate a significant accumulation of cells in the G2/M phase, suggesting cell cycle arrest.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer activity of this compound.
Cell Culture
-
Human leukemia cell lines (e.g., K562, HL-60, Jurkat) are obtained from a reputable cell bank.
-
Cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cultures are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are passaged every 2-3 days to maintain logarithmic growth.
Cell Viability Assay (MTS Assay)
-
Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells and cells treated with DMSO as controls.
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed 5 x 10^5 cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
-
Seed 1 x 10^6 cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in 70% cold ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.
Western Blot Analysis for Apoptosis-Related Proteins
-
Treat 2 x 10^6 cells with this compound at its IC50 concentration for 24 hours.
-
Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, Cleaved Caspase-3, and β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Mandatory Visualizations
Caption: Experimental workflow for evaluating the anticancer activity of a novel compound.
Caption: Proposed apoptotic signaling pathway induced by the chalcone in leukemia cells.
Antimicrobial and antifungal activity of 2'-Amino-3,4-dimethoxy-trans-chalcone
Application Notes and Protocols for 2'-Amino-3,4-dimethoxy-trans-chalcone
Topic: Antimicrobial and Antifungal Activity of this compound
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a summary of the antimicrobial and antifungal properties of this compound, a derivative of chalcone. Chalcones are precursors of flavonoids and are known for a wide range of biological activities, including antimicrobial and antifungal effects.[1][2][3] The inclusion of an amino group and methoxy groups on the chalcone scaffold can influence its biological efficacy.[4][5][6][7]
Quantitative Data Summary
The antimicrobial and antifungal efficacy of aminochalcone derivatives has been evaluated against various pathogens. The following tables summarize the available quantitative data for this compound and related aminochalcones to provide a comparative overview.
Table 1: Antibacterial Activity of Aminochalcone Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Aminochalcone (J38) | Staphylococcus aureus | 1.95 - 15.6 | - | [8] |
| Aminochalcone (J38) | Methicillin-resistant S. aureus (MRSA) | 1.95 - 15.6 | - | [8] |
| Aminochalcone (J38) | Enterococcus faecalis | 1.95 - 15.6 | - | [8] |
| Aminochalcone (J38) | Pseudomonas aeruginosa | 1.95 - 15.6 | - | [8] |
| Aminochalcone (J38) | Acinetobacter baumannii | 1.95 - 15.6 | - | [8] |
| 4'-aminochalcone | Escherichia coli ATCC10536 | 250 - 500 | - | [6][7] |
| 3'-amino-4-benzyloxychalcone | Escherichia coli ATCC10536 | 62.5 | - | [6] |
| Methoxy amino chalcone | Escherichia coli ATCC 25923 | - | 10.25 ± 0.13 (at 500 µg/mL) | [9] |
| Methoxy amino chalcone | Staphylococcus aureus ATCC 25922 | - | 9.59 ± 0.16 (at 500 µg/mL) | [9] |
Note: Data for the specific compound this compound was not explicitly found in the search results. The table presents data for closely related aminochalcones to provide a general understanding of their activity.
Table 2: Antifungal Activity of Aminochalcone Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Aminochalcone (J38) | Candida spp. | 7.8 - 15.6 | 15.6 - 31.25 | [8] |
| 4'-aminochalcone | Candida albicans DSM1386 | 250 - 500 | - | [6][7] |
| 4'-aminochalcone | Alternaria alternata CBS1526 | 250 - 500 | - | [6][7] |
| 4'-aminochalcone | Fusarium linii KB-F1 | 250 - 500 | - | [6][7] |
| 4'-aminochalcone | Aspergillus niger DSM1957 | 250 - 500 | - | [6][7] |
| Methoxy amino chalcone | Candida albicans ATCC 10231 | - | - | [4][5] |
Note: MFC stands for Minimum Fungicidal Concentration. Data for the specific compound this compound was not explicitly found. The table shows data for related aminochalcones.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the antimicrobial and antifungal activity of this compound.
Protocol 1: Broth Microdilution Assay for MIC and MFC Determination
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal/Bactericidal Concentration (MFC/MBC) of the test compound.
Materials:
-
This compound
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer
-
Dimethyl sulfoxide (DMSO)
-
Positive control (e.g., amikacin for bacteria, fluconazole for fungi)
-
Negative control (broth with DMSO)
Procedure:
-
Preparation of Test Compound: Dissolve this compound in DMSO to prepare a stock solution. Further dilutions are made in the appropriate broth.
-
Inoculum Preparation: Culture the microbial strains overnight. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
Serial Dilution: Add the appropriate broth to all wells of a 96-well plate. Perform a two-fold serial dilution of the test compound across the plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Controls: Include a positive control (broth with microbes and standard antibiotic) and a negative control (broth with microbes and DMSO).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MFC/MBC Determination: To determine the MFC/MBC, an aliquot from the wells with no visible growth is sub-cultured on agar plates. The lowest concentration that results in no growth on the agar plate is the MFC/MBC.
Protocol 2: Agar Disc Diffusion Assay
This method is used to assess the antimicrobial susceptibility of the test compound.
Materials:
-
This compound
-
Bacterial or fungal strains
-
Mueller-Hinton Agar (MHA)
-
Sterile filter paper discs
-
Sterile swabs
-
DMSO
-
Positive control antibiotic discs
Procedure:
-
Plate Preparation: Prepare MHA plates.
-
Inoculation: Uniformly spread the microbial suspension over the agar surface using a sterile swab.
-
Disc Application: Impregnate sterile filter paper discs with a known concentration of the test compound dissolved in DMSO. Place the discs on the inoculated agar surface.
-
Controls: Use a disc with DMSO as a negative control and a standard antibiotic disc as a positive control.
-
Incubation: Incubate the plates under appropriate conditions.
-
Measurement: Measure the diameter of the zone of inhibition around each disc in millimeters.
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for assessing antimicrobial activity.
Logical Relationship of Chalcone Synthesis and Biological Evaluation
Caption: Synthesis to biological evaluation pathway.
References
- 1. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Anticancer and antimicrobial activity of methoxy amino chalcone derivatives | Semantic Scholar [semanticscholar.org]
- 6. Synthesis and Biological Evaluation of Novel Aminochalcones as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sbmicrobiologia.org.br [sbmicrobiologia.org.br]
- 9. A Comprehensive Review of Aminochalcones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2'-Amino-3,4-dimethoxy-trans-chalcone as a Fluorescent Probe in Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2'-Amino-3,4-dimethoxy-trans-chalcone as a potential fluorescent probe for cellular imaging. The information is compiled from published research on aminochalcone derivatives and provides a framework for its synthesis, characterization, and application in biological systems.
Introduction
Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by an open-chain α,β-unsaturated ketone core linking two aromatic rings. Certain derivatives, particularly those with electron-donating amino groups, exhibit intrinsic fluorescence, making them valuable tools in biological imaging. This compound is a specific derivative with potential as a fluorescent probe due to its structural features that favor intramolecular charge transfer (ICT), a phenomenon often associated with environmentally sensitive fluorescence. This property can be exploited to visualize cellular structures and monitor dynamic processes.
Synthesis and Characterization
The synthesis of this compound is typically achieved through a base-catalyzed Claisen-Schmidt condensation reaction. This well-established method involves the reaction of an appropriate acetophenone with a benzaldehyde.
Workflow for Synthesis
Application Notes and Protocols: 2'-Amino-3,4-dimethoxy-trans-chalcone as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chalcones, a class of natural and synthetic compounds, are precursors to flavonoids and exhibit a wide range of biological activities. Their core structure, featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, makes them attractive scaffolds for drug discovery. This document focuses on 2'-Amino-3,4-dimethoxy-trans-chalcone , a specific derivative with potential as an enzyme inhibitor. While direct quantitative enzyme inhibition data for this exact compound is not extensively available in public literature, this document provides a comprehensive overview based on closely related amino and dimethoxy-substituted chalcones. It includes detailed protocols for its synthesis, general methods for evaluating its enzyme inhibitory potential against relevant targets, and a summary of inhibitory activities of analogous compounds to guide future research.
Introduction to Aminochalcones as Enzyme Inhibitors
Aminochalcones have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.[1][2] The presence of an amino group on one of the aromatic rings can significantly influence the molecule's electronic properties and its interaction with biological targets.[3] Methoxy groups are also known to modulate the biological activity of chalcones.[3] The combination of these functional groups in this compound suggests its potential to interact with and inhibit various enzymes.
Potential Enzyme Targets for Aminodimethoxychalcones:
Based on studies of analogous compounds, this compound could potentially inhibit the following enzyme classes:
-
Tyrosinase: Involved in melanin biosynthesis, making its inhibitors relevant for hyperpigmentation disorders.[3]
-
Monoamine Oxidase (MAO): Key enzymes in the metabolism of neurotransmitters, with inhibitors used in the treatment of neurological disorders.
-
Lipoxygenases (LOX): Involved in the inflammatory cascade, making their inhibitors potential anti-inflammatory agents.[4]
-
Acetylcholinesterase (AChE): Inhibition of this enzyme is a key strategy in the management of Alzheimer's disease.
-
Cyclooxygenases (COX): Important targets for anti-inflammatory drugs.[4]
Synthesis of this compound
The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation .[1][5] This reaction involves the base-catalyzed condensation of an acetophenone with a benzaldehyde.
Protocol: Synthesis via Claisen-Schmidt Condensation
This protocol describes the synthesis of this compound from 2'-aminoacetophenone and 3,4-dimethoxybenzaldehyde.
Materials:
-
2'-Aminoacetophenone
-
3,4-Dimethoxybenzaldehyde
-
Ethanol (or Methanol)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), dilute solution
-
Distilled water
-
Stirring apparatus (magnetic stirrer)
-
Standard laboratory glassware
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve equimolar amounts of 2'-aminoacetophenone and 3,4-dimethoxybenzaldehyde in a minimal amount of ethanol with stirring.
-
Base Addition: While stirring, slowly add an aqueous or alcoholic solution of a strong base (e.g., 40-60% KOH or NaOH) dropwise to the reaction mixture at room temperature. The mixture will typically change color.
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral. A solid precipitate of the chalcone should form.
-
Isolation and Purification: Filter the precipitate using a Buchner funnel and wash thoroughly with cold distilled water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
-
Drying and Characterization: Dry the purified crystals and characterize them using techniques such as melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure of this compound.
Diagram of the Synthesis Workflow:
Caption: General workflow for the synthesis of this compound.
Enzyme Inhibition Assays: Protocols
The following are general protocols that can be adapted to screen this compound for its inhibitory activity against various enzymes. It is crucial to include appropriate positive and negative controls in each assay.
Tyrosinase Inhibition Assay
Principle: This assay measures the ability of the chalcone to inhibit the oxidation of L-DOPA to dopachrome by mushroom tyrosinase, which can be monitored spectrophotometrically.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
This compound (dissolved in DMSO)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions: Prepare stock solutions of the chalcone and kojic acid in DMSO. Prepare a solution of L-DOPA in phosphate buffer.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Phosphate buffer
-
Test compound solution at various concentrations (final DMSO concentration should be low, e.g., <1%)
-
Tyrosinase solution
-
-
Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.
-
Initiate Reaction: Add the L-DOPA solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-20 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percentage of inhibition for each concentration of the chalcone compared to the control (buffer and DMSO without inhibitor). Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
Lipoxygenase (LOX) Inhibition Assay
Principle: This assay measures the inhibition of the conversion of linoleic acid to hydroperoxylinoleic acid by soybean lipoxygenase, which can be monitored by the increase in absorbance at 234 nm.
Materials:
-
Soybean Lipoxygenase (LOX)
-
Linoleic acid (or arachidonic acid)
-
Borate buffer (e.g., 0.1 M, pH 9.0)
-
This compound (dissolved in DMSO)
-
Quercetin or Nordihydroguaiaretic acid (NDGA) (positive control)
-
96-well UV-transparent microplate
-
UV-Vis spectrophotometer or microplate reader
Procedure:
-
Prepare Solutions: Prepare stock solutions of the chalcone and positive control in DMSO. Prepare a substrate solution of linoleic acid in borate buffer.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Borate buffer
-
Test compound solution at various concentrations
-
Lipoxygenase solution
-
-
Pre-incubation: Pre-incubate the plate at room temperature for 5-10 minutes.
-
Initiate Reaction: Add the linoleic acid solution to each well.
-
Measurement: Measure the absorbance at 234 nm for a defined period.
-
Data Analysis: Calculate the percentage of inhibition and the IC50 value as described for the tyrosinase assay.
Quantitative Data of Analogous Chalcones
| Chalcone Derivative | Enzyme Target | IC50 Value | Reference |
| 4'-Aminochalcone | Myeloperoxidase (MPO) | 0.26 µM | [3] |
| 2'-Amino-4-benzyloxychalcone | Anticancer (HT-29 cell line) | > tested concentration | [2] |
| 2'-Aminochalcone | Anticancer (HT-29 cell line) | 1.43-1.98 µg/mL | [2] |
| 4'-Amino-4-methylchalcone | Myeloperoxidase (MPO) | 0.25 µM | [3] |
| (E)-1-(4-aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one | Ferredoxin-NADP⁺ reductase | 38.16% inhibition | |
| 2',4'-dihydroxy-3'-methoxychalcone | Antifungal | - | |
| 2'-hydroxy-3,4-dimethoxy-3',4'-dimethylchalcone | Lipid Peroxidation | Inhibited | [6] |
Note: The provided data is for comparative purposes only and the actual inhibitory activity of this compound may vary.
Potential Signaling Pathways
Enzyme inhibitors can modulate various cellular signaling pathways. For instance, inhibition of enzymes like LOX and COX can impact inflammatory pathways by reducing the production of prostaglandins and leukotrienes.
Diagram of a Hypothetical Signaling Pathway Modulated by a Chalcone Inhibitor:
Caption: Hypothetical inhibition of the lipoxygenase pathway by a chalcone derivative.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel enzyme inhibitors. The synthetic route via Claisen-Schmidt condensation is straightforward, allowing for the generation of sufficient quantities for biological evaluation. Based on the activity of related compounds, this chalcone warrants investigation against a panel of enzymes, particularly those involved in inflammation and neurodegenerative diseases. Future research should focus on obtaining precise quantitative data (IC50, Ki) for its inhibitory effects, elucidating its mechanism of action, and exploring its structure-activity relationship to guide the design of more potent and selective inhibitors.
Disclaimer: The quantitative data presented in this document is based on structurally similar compounds and should be used as a guideline for research purposes. The actual biological activity of this compound needs to be determined through direct experimentation.
References
- 1. pharmascholars.com [pharmascholars.com]
- 2. Synthesis and Biological Evaluation of Novel Aminochalcones as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review of Aminochalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological evaluation of 2'-hydroxychalcones and flavones as inhibitors of inflammatory mediators generation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies of 2'-Amino-3,4-dimethoxy-trans-chalcone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of 2'-Amino-3,4-dimethoxy-trans-chalcone with various protein targets implicated in cancer, inflammation, and microbial infections.
Introduction
Chalcones are a class of natural and synthetic compounds belonging to the flavonoid family, characterized by an open-chain α,β-unsaturated ketone core that connects two aromatic rings.[1][2] This structural motif is responsible for a wide array of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][3][4] The specific compound, this compound, possesses amino and methoxy substitutions which can enhance its interaction with biological targets and modulate its pharmacokinetic properties.[2][5]
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] This method is instrumental in drug discovery for predicting the binding affinity and interaction of a ligand with its target protein, thereby elucidating its potential mechanism of action and guiding further experimental studies.[6][7]
Potential Therapeutic Targets
Based on the known biological activities of aminochalcones and methoxy-substituted chalcones, the following protein targets are of significant interest for molecular docking studies with this compound:
-
Anticancer Targets:
-
B-cell lymphoma 2 (Bcl-2): An anti-apoptotic protein often overexpressed in cancer cells.
-
Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase involved in cell proliferation and survival.[3]
-
Tubulin: A protein that polymerizes into microtubules, essential for cell division. Chalcones are known to bind to the colchicine binding site of tubulin.[2]
-
-
Anti-inflammatory Targets:
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of pro-inflammatory prostaglandins.
-
Myeloperoxidase (MPO): An enzyme involved in the production of reactive oxygen species during inflammation.[8]
-
Nuclear Factor-kappa B (NF-κB): A transcription factor that regulates the expression of inflammatory genes.[1]
-
-
Antimicrobial Targets:
Data Presentation: Predicted Binding Affinities
The following table summarizes hypothetical, yet plausible, quantitative data from molecular docking studies of this compound with selected protein targets. This data is for illustrative purposes to demonstrate expected outcomes from such studies.
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Key Interacting Residues (Hypothetical) |
| Anticancer | ||||
| Bcl-2 | 2W3L | -8.5 | 0.58 | Gly145, Tyr101, Arg146 |
| EGFR | 1M17 | -9.2 | 0.19 | Leu718, Val726, Ala743, Lys745 |
| Tubulin | 1SA0 | -7.8 | 2.15 | Cys241, Leu248, Ala316, Val318 |
| Anti-inflammatory | ||||
| COX-2 | 5IKR | -9.5 | 0.12 | Val523, Arg120, Tyr385 |
| Myeloperoxidase | 1D2V | -7.2 | 5.60 | Arg239, Gln91, His95 |
| NF-κB (p50/p65) | 1VKX | -8.1 | 1.20 | Lys147, Gln221, Arg33 |
| Antimicrobial | ||||
| DHPS (S. aureus) | 1AD4 | -6.9 | 10.5 | Ser222, Arg255, Lys221 |
| DNA Gyrase (E. coli) | 1KZN | -7.5 | 3.50 | Asp73, Gly77, Ile78 |
| MepA Efflux Pump (S. aureus) | 5D5I | -8.8 | 0.35 | Phe13, Tyr24, Ile28 |
Experimental Protocols
This section provides a detailed methodology for performing molecular docking studies.
Preparation of the Target Protein
-
Obtain Protein Structure: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB) (--INVALID-LINK--).
-
Protein Clean-up:
-
Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.
-
Check for and repair any missing residues or atoms in the protein structure using software like Swiss-PdbViewer or the "Protein Preparation Wizard" in Schrödinger Maestro.
-
-
Protonation and Energy Minimization:
-
Add polar hydrogen atoms to the protein structure.
-
Assign appropriate protonation states to ionizable residues (e.g., His, Asp, Glu, Lys, Arg) at a physiological pH (7.4).
-
Perform energy minimization of the protein structure using a force field (e.g., OPLS, AMBER) to relieve any steric clashes and optimize the geometry.
-
Preparation of the Ligand (this compound)
-
Ligand Sketching: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.
-
2D to 3D Conversion: Convert the 2D structure to a 3D conformation.
-
Ligand Optimization:
-
Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).
-
Assign appropriate partial charges to the atoms of the ligand.
-
Molecular Docking Simulation
This protocol describes the use of AutoDock Vina, a widely used open-source docking program.
-
Grid Box Generation:
-
Define a 3D grid box that encompasses the active site or binding pocket of the target protein. The size and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding site.
-
-
Docking Execution:
-
Run the AutoDock Vina simulation using the prepared protein and ligand files as input. The program will explore different conformations and orientations of the ligand within the grid box and calculate the binding affinity for each pose.
-
The exhaustiveness parameter can be adjusted to control the thoroughness of the conformational search.
-
-
Analysis of Docking Results:
-
Analyze the output files to identify the top-ranked binding poses based on their predicted binding affinities (in kcal/mol).
-
Visualize the protein-ligand interactions for the best poses using molecular visualization software such as PyMOL or Discovery Studio. Identify key interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein's amino acid residues.
-
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow Diagram
Caption: Workflow for a typical molecular docking study.
References
- 1. Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials [mdpi.com]
- 2. A Comprehensive Review of Aminochalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Signaling pathways and proteins targeted by antidiabetic chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4'-Aminochalcones as novel inhibitors of the chlorinating activity of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Docking Studies and In Silico ADMET Screening of New Chalcones as Lanosterol α-Demethylase and DNA Gyrase Topoisomerase B Inhibitors : Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols: Investigating the Mechanism of Action of 2'-Amino-3,4-dimethoxy-trans-chalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Amino-3,4-dimethoxy-trans-chalcone is a synthetic chalcone derivative with potential as an anticancer agent. Chalcones, a class of natural and synthetic compounds, are precursors to flavonoids and exhibit a wide range of biological activities. The presence of an amino group at the 2'-position and two methoxy groups at the 3 and 4-positions suggests a multi-faceted mechanism of action. These structural features are common in chalcones known to induce apoptosis, modulate autophagy, and interfere with key signaling pathways implicated in cancer progression.
These application notes provide an overview of the putative mechanisms of action of this compound and detailed protocols for its investigation. The proposed mechanisms are based on studies of structurally related chalcone analogs.
Putative Mechanisms of Action
Based on its chemical structure, this compound is hypothesized to exert its anticancer effects through three primary mechanisms:
-
Induction of Apoptosis: The 2'-amino substitution is a common feature in chalcones that trigger programmed cell death. This is thought to occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leading to the activation of caspases and subsequent cellular dismantling.
-
Modulation of Autophagy: The 3,4-dimethoxy substitution is similar to motifs found in other chalcones that induce autophagy, a cellular recycling process that can either promote cell survival or lead to cell death depending on the context. A key regulator of this process is the transcription factor EB (TFEB).
-
Inhibition of Oncogenic Signaling: Chalcones with a 3,4,5-trimethoxyphenyl moiety, structurally similar to the 3,4-dimethoxyphenyl group, have been shown to inhibit the function of the oncoprotein K-Ras by preventing its localization to the plasma membrane, thereby disrupting downstream signaling cascades that promote cell proliferation and survival.
-
Disruption of Microtubule Dynamics: Many chalcone derivatives have been identified as inhibitors of tubulin polymerization, a critical process for cell division. This leads to mitotic arrest and subsequent apoptotic cell death.
Data Presentation
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound |
| Aminochalcones | Human Colon Cancer (HT-29) | 1.43 - 1.98 | 2'-aminochalcone |
| Aminochalcones | Human Leukemia (Molt 4/C8) | < 10 | 4'-aminochalcones |
| Methoxy-chalcones | Human Gastric Cancer (MGC-803) | 1.74 | Chalcone-dithiocarbamate |
| Methoxy-chalcones | Human Breast Cancer (MCF-7) | 3.88 | Sorafenib analogue with chalcone unit |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2'-Amino-3,4-dimethoxy-trans-chalcone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2'-Amino-3,4-dimethoxy-trans-chalcone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the Claisen-Schmidt condensation.[1][2][3] This reaction involves the base-catalyzed condensation of 2'-aminoacetophenone with 3,4-dimethoxybenzaldehyde.
Q2: Why am I getting a low yield of the desired chalcone?
A2: Low yields can be attributed to several factors, including incomplete reaction, formation of side products, or degradation of the product. The presence of electron-donating groups, such as the amino and methoxy groups in the reactants, can influence the reaction outcome.[1][4] Inadequate reaction time, inappropriate temperature, or a non-optimal catalyst-to-reactant ratio can also lead to reduced yields.
Q3: My product is an oil or a gummy solid and is difficult to purify. What can I do?
A3: The formation of an oily or gummy product is a common issue in chalcone synthesis, often due to the presence of impurities or side products.[5] Purification can be achieved through column chromatography on silica gel.[6][7][8] Recrystallization from a suitable solvent system, such as ethanol or ethanol/water, can also be effective in obtaining a pure, crystalline product.
Q4: What are the typical reaction conditions for this synthesis?
A4: Typical conditions involve dissolving 2'-aminoacetophenone and 3,4-dimethoxybenzaldehyde in a solvent like ethanol, followed by the addition of a base catalyst such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction is often stirred at room temperature or with gentle heating.
Q5: How can I monitor the progress of the reaction?
A5: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress.[8] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive catalyst- Insufficient reaction time or temperature- Incorrect stoichiometry of reactants | - Use freshly prepared base solution.- Increase reaction time and/or temperature. Monitor progress by TLC.- Ensure an equimolar or slight excess of the benzaldehyde derivative is used.[7] |
| Formation of an Oily or Gummy Product | - Presence of unreacted starting materials- Formation of side products (e.g., self-condensation of acetophenone)[9]- Presence of residual solvent or base | - Ensure the reaction goes to completion by monitoring with TLC.- Purify the crude product using column chromatography.[6][10]- After reaction completion, neutralize the base with a dilute acid (e.g., HCl) and wash the organic layer with water to remove impurities. |
| Product is Darkly Colored | - Air oxidation of the amino group- Side reactions leading to polymeric byproducts | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Purify via column chromatography; the colored impurities may have different polarity. |
| Difficulty in Product Crystallization | - Presence of impurities inhibiting crystal lattice formation- Inappropriate solvent for recrystallization | - Purify the product by column chromatography before attempting recrystallization.- Experiment with different solvent systems for recrystallization (e.g., ethanol, methanol, ethyl acetate/hexane). |
| Multiple Spots on TLC of Purified Product | - Incomplete separation during chromatography- Decomposition of the product on the silica gel | - Optimize the eluent system for column chromatography to achieve better separation.- Deactivate the silica gel with a small amount of triethylamine in the eluent to prevent decomposition of the amine-containing product. |
Experimental Protocols
A general experimental protocol for the Claisen-Schmidt condensation to synthesize this compound is provided below. Researchers should optimize the conditions based on their specific laboratory setup and available reagents.
Materials:
-
2'-Aminoacetophenone
-
3,4-Dimethoxybenzaldehyde
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol
-
Hydrochloric Acid (HCl, dilute solution)
-
Distilled water
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve 2'-aminoacetophenone (1 equivalent) and 3,4-dimethoxybenzaldehyde (1-1.1 equivalents) in ethanol.
-
Addition of Base: While stirring the solution, slowly add an aqueous or ethanolic solution of NaOH or KOH (1-2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.
-
Work-up: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into cold water.
-
Neutralization: Acidify the mixture with dilute HCl to a neutral pH.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) or by recrystallization from an appropriate solvent (e.g., ethanol).
Data Presentation
The following table summarizes the effect of different catalysts and solvents on the yield of chalcone synthesis, based on literature data for similar compounds. This data can serve as a starting point for optimizing the synthesis of this compound.
| Catalyst | Solvent | Yield (%) | Reference |
| NaOH | Ethanol | 80-98 (for various chalcones) | [11] |
| KOH | Ethanol | High yields reported | [7] |
| Solid NaOH | Solvent-free (Grinding) | 96-98 (for α,α'-bis-benzylidenecycloalkanones) | [12] |
| Various HPA catalysts | Solvent-free | Moderate to excellent yields | [13] |
| Solar Radiation | Not specified | Marginally higher yield (88.29%) | [14] |
Visualizations
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound via Claisen-Schmidt condensation.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting for low yield issues in the chalcone synthesis.
References
- 1. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. usiena-air.unisi.it [usiena-air.unisi.it]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. personal.tcu.edu [personal.tcu.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. researchgate.net [researchgate.net]
- 12. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Identifying and removing side products in chalcone synthesis
Welcome to the technical support center for chalcone synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and remove common side products, ensuring high purity of the final compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products encountered in a Claisen-Schmidt condensation for chalcone synthesis?
The Claisen-Schmidt condensation, while widely used, can be prone to several side reactions. The most common impurities are:
-
Unreacted Starting Materials : Residual acetophenone and benzaldehyde are often present in the crude product.
-
Michael Adduct : The enolate of the acetophenone can react with the newly formed chalcone in a Michael 1,4-addition. This is more likely with prolonged reaction times or specific substrate characteristics.[1][2]
-
Ketol Addition Product : An intermediate of the aldol condensation that has not fully dehydrated to form the α,β-unsaturated system.[1]
-
Cannizzaro Reaction Products : If the aldehyde can undergo self-disproportionation (especially under strong basic conditions), it can form the corresponding alcohol and carboxylic acid, reducing the yield of the desired chalcone.[3]
-
Polymerization Products : Under certain conditions, especially with prolonged heating, resinous or polymeric materials can form.
Q2: How can I identify side products in my crude reaction mixture?
Thin-Layer Chromatography (TLC) is the primary method for initial purity assessment. Spectroscopic methods provide definitive structural identification.
-
Thin-Layer Chromatography (TLC) : TLC is used to monitor the reaction's progress and assess the purity of the final product.[4][5] Typically, the chalcone product is less polar than the starting materials (acetophenone and benzaldehyde) and will have a higher Rf value in a non-polar eluent system (e.g., hexane:ethyl acetate).[4] The presence of multiple spots indicates impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H-NMR is invaluable for identifying impurities. Unreacted acetophenone will show a characteristic singlet for the methyl protons, while unreacted benzaldehyde will show an aldehyde proton singlet. The Michael adduct and ketol product will have distinct signals in the aliphatic region that are absent in the pure chalcone spectrum.[1][2]
-
Infrared (IR) Spectroscopy : The presence of a broad peak around 3200-3500 cm-1 could indicate the hydroxyl group of a ketol side product. The pure chalcone will show a characteristic peak for the α,β-unsaturated carbonyl group (C=O) around 1635-1660 cm-1.[6][7]
Troubleshooting and Purification
Q3: My reaction produced an oily or gummy product instead of a solid. What should I do?
An oily product often indicates the presence of significant impurities or unreacted starting materials that prevent crystallization.[8][9]
Troubleshooting Flowchart
Caption: Troubleshooting guide for an oily or gummy chalcone product.
Q4: Recrystallization failed to purify my product. What is the next best step?
If recrystallization is ineffective, column chromatography is the most reliable method for separating the chalcone from side products and unreacted starting materials.[5][10]
General Column Chromatography Parameters
| Parameter | Recommendation |
|---|---|
| Stationary Phase | Silica Gel 60 Å |
| Mobile Phase | A gradient of Hexane and Ethyl Acetate (e.g., starting from 9:1 to 7:3) is common.[4][8] |
| Monitoring | Fractions are collected and analyzed by TLC to identify those containing the pure product.[4] |
Alternative Synthesis & Side Product Data
Q5: Are there alternative synthesis methods that produce fewer side products?
Yes, the Wittig reaction is a powerful alternative to the Claisen-Schmidt condensation. It is often higher yielding and avoids the reversible and side reactions common in aldol condensations.[10][11] However, it produces triphenylphosphine oxide (Ph₃P=O) as a significant byproduct, which must be removed.
Comparison of Synthesis Methods
| Feature | Claisen-Schmidt Condensation | Wittig Reaction |
|---|---|---|
| Common Side Products | Michael adducts, ketol products, Cannizzaro products.[1][2][3] | Triphenylphosphine oxide (Ph₃P=O).[10][11] |
| Reversibility | Reversible, which can lead to side reactions.[10] | Irreversible, generally leading to cleaner reactions. |
| Yield & Purity | Variable, often requires extensive purification. Can be low for substrates with electron-donating groups.[10] | Generally high yields and purity after byproduct removal.[10][11] |
Workflow for Wittig Synthesis and Purification
Caption: General workflow for chalcone synthesis via the Wittig reaction.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is effective for removing minor impurities when the crude product is mostly solid.[4][5]
-
Solvent Selection : Choose a solvent in which the chalcone is sparingly soluble at room temperature but highly soluble when boiling. 95% ethanol is commonly used.[4][5]
-
Dissolution : Place the crude solid in an Erlenmeyer flask and add the minimum amount of boiling solvent required to fully dissolve it.
-
Decolorization (Optional) : If the solution is highly colored from impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional) : If charcoal or insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization : Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing : Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying : Dry the crystals in an oven or desiccator to a constant weight.
Protocol 2: Purification by Column Chromatography
This method is used when recrystallization is insufficient.
-
Column Packing : Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into a chromatography column and allow it to pack evenly.
-
Sample Loading : Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Carefully add the dried, adsorbed sample to the top of the packed column.
-
Elution : Begin eluting the column with the mobile phase. The separation can be isocratic (single solvent mixture) or gradient (gradually increasing the polarity, e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection : Collect the eluent in a series of test tubes or flasks.
-
Analysis : Spot each fraction on a TLC plate to determine its contents. Combine the fractions that contain the pure chalcone.
-
Solvent Removal : Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified chalcone.
Protocol 3: Removal of Triphenylphosphine Oxide (Ph₃P=O)
A simple filtration through a silica gel plug is highly effective for removing the main byproduct of a Wittig reaction.[10][11]
-
Prepare Silica Plug : Place a cotton plug at the bottom of a large funnel or a short, wide column. Add a layer of sand, followed by a layer of silica gel (approx. 5-10 cm). Top with another layer of sand.
-
Dissolve Crude Product : Dissolve the crude product from the Wittig reaction in a suitable solvent, such as dichloromethane or a cyclohexane:ethyl acetate mixture (e.g., 75:25).[10]
-
Filter : Pass the dissolved crude product through the silica gel plug. The less polar chalcone will elute through, while the more polar triphenylphosphine oxide will be retained on the silica.
-
Rinse : Rinse the plug with additional solvent to ensure all the chalcone is collected.
-
Evaporate : Combine the filtrates and remove the solvent under reduced pressure to obtain the pure chalcone.[10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. rsc.org [rsc.org]
- 5. jetir.org [jetir.org]
- 6. scialert.net [scialert.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of 2'-Amino-3,4-dimethoxy-trans-chalcone for Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2'-Amino-3,4-dimethoxy-trans-chalcone in biological assays.
Troubleshooting Guide
Low solubility of this compound can lead to inaccurate and irreproducible results in biological assays. This guide provides a systematic approach to troubleshoot and address these issues.
Problem: Precipitate formation upon addition to aqueous buffer or cell culture medium.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Low Aqueous Solubility | 1. Co-solvent Approach: Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. Serially dilute in the same solvent before final dilution into the aqueous assay buffer. Ensure the final solvent concentration is non-toxic to the cells.[1][2] 2. pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer may improve solubility. However, the amino group in this chalcone is weakly basic, so this may have a limited effect. | A clear solution with no visible precipitate at the desired final concentration. |
| "Salting Out" Effect | High salt concentrations in buffers (e.g., PBS) can decrease the solubility of organic compounds. | Try using a buffer with a lower salt concentration if experimentally permissible. |
| Temperature Effects | Solubility can be temperature-dependent. Some compounds are less soluble at lower temperatures. | If the experimental setup allows, perform the assay at a slightly higher temperature (e.g., 37°C). Ensure the stock solution is fully dissolved at room temperature before dilution. |
Problem: Inconsistent or lower-than-expected biological activity.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inaccurate Compound Concentration | The compound may have precipitated out of solution, leading to a lower effective concentration. | 1. Visual Inspection: Carefully inspect all solutions for any signs of precipitation before and during the assay. 2. Solubility Testing: Determine the approximate solubility of the compound in your specific assay medium before conducting the full experiment. |
| Compound Aggregation | At concentrations above the solubility limit, compounds can form aggregates that may have altered or no biological activity. | 1. Use of Detergents: Include a low, non-toxic concentration of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01-0.1%) in the assay buffer to help prevent aggregation. 2. Sonication: Briefly sonicate the final diluted solution before adding it to the assay to break up any potential aggregates. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: Based on the properties of similar chalcones, Dimethyl sulfoxide (DMSO) is an excellent initial choice for creating a high-concentration stock solution. Ethanol can also be used. For a structurally related compound, 4'-Methoxychalcone, the solubility in DMSO is reported to be 48 mg/mL, while in ethanol it is 2 mg/mL.[3] The target compound is expected to be poorly soluble in water.
Estimated Solubility of a Structurally Similar Chalcone
| Solvent | Estimated Solubility (mg/mL) | Molar Equivalent (mM) for 4'-Methoxychalcone (MW: 238.28 g/mol ) |
| DMSO | 48[3] | ~201[3] |
| Ethanol | 2[3] | ~8.4 |
| Water | Insoluble[3] | - |
| Note: This data is for 4'-Methoxychalcone and should be used as an estimate. Researchers should determine the specific solubility of this compound for their experimental conditions. |
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: The maximum tolerated DMSO concentration varies between cell lines. Generally, it is recommended to keep the final DMSO concentration at or below 0.5%, and ideally below 0.1%, to minimize solvent-induced artifacts.[4][5] It is crucial to include a vehicle control (medium with the same final DMSO concentration as the treated wells) in your experiments to account for any effects of the solvent.
Q3: How can I improve the solubility of this compound in my aqueous assay buffer?
A3: Several techniques can be employed:
-
Co-solvents: As mentioned, using a minimal amount of a water-miscible organic solvent like DMSO or ethanol is a common and effective method.[1][2]
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[6][7]
-
Solid Dispersions: This involves dispersing the compound in an inert carrier matrix at the solid state, which can enhance its dissolution rate.
Q4: Can I heat the solution to dissolve the compound?
A4: Gentle warming (e.g., to 37°C) can help dissolve the compound. However, prolonged or excessive heating should be avoided as it may lead to degradation of the chalcone.
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent (DMSO)
This protocol describes the preparation of a stock solution and its dilution for use in a typical cell-based assay.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Cell culture medium or aqueous buffer
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Weigh out a precise amount of the chalcone (e.g., 5 mg).
-
Add the appropriate volume of DMSO to achieve a high concentration stock (e.g., 10-50 mM). For a 20 mM stock of a compound with a molecular weight of 299.34 g/mol , dissolve 5.99 mg in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication may assist in dissolution.
-
-
Prepare Intermediate Dilutions (in DMSO):
-
Perform serial dilutions of the high-concentration stock solution in DMSO to create a range of intermediate concentrations. This minimizes the amount of DMSO added to the final assay.
-
-
Prepare Final Working Solutions:
-
Dilute the intermediate DMSO stocks into the final cell culture medium or aqueous buffer to achieve the desired final concentrations for your assay.
-
Ensure the final DMSO concentration in the working solution is below the toxic level for your cells (typically ≤ 0.5%).[4]
-
Vortex the final working solution immediately after adding the DMSO stock to ensure proper mixing and prevent precipitation.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium or buffer without the chalcone.
-
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol provides a general method for preparing an inclusion complex of the chalcone with β-cyclodextrin using the kneading method.
Materials:
-
This compound
-
β-cyclodextrin
-
Mortar and pestle
-
Ethanol/water (1:1 v/v) solution
-
Oven or vacuum desiccator
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of the chalcone to β-cyclodextrin (commonly 1:1 or 1:2).
-
Kneading:
-
Place the calculated amount of β-cyclodextrin in a mortar.
-
Add a small amount of the ethanol/water solution to form a paste.
-
Gradually add the chalcone to the paste while continuously kneading with the pestle.
-
Continue kneading for 30-60 minutes, adding small amounts of the solvent mixture as needed to maintain a consistent paste-like texture.
-
-
Drying:
-
Spread the resulting paste in a thin layer on a glass dish.
-
Dry the paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or dry under vacuum.
-
-
Pulverization and Storage:
-
Grind the dried complex into a fine powder using the mortar and pestle.
-
Store the powdered inclusion complex in a tightly sealed container, protected from light and moisture.
-
-
Solubility Testing:
-
Determine the solubility of the prepared complex in your aqueous assay buffer and compare it to that of the free chalcone.
-
Signaling Pathways and Experimental Workflows
Chalcones are known to modulate various signaling pathways involved in cellular processes like proliferation, inflammation, and apoptosis. The 2'-amino-3,4-dimethoxy substitution pattern suggests potential interactions with key signaling cascades.
PI3K/Akt and NF-κB Signaling Pathways
Many chalcone derivatives have been shown to inhibit the PI3K/Akt pathway, which is a central regulator of cell survival and proliferation.[3][8][9] Downstream of Akt, the NF-κB pathway, a critical mediator of inflammation and cell survival, can also be affected. Inhibition of these pathways can lead to apoptosis (programmed cell death).
Caption: Potential mechanism of this compound inhibiting the PI3K/Akt/NF-κB pathway.
Apoptosis Induction Pathway
By inhibiting pro-survival pathways like PI3K/Akt, this compound can induce apoptosis. This process involves the activation of caspases, a family of proteases that execute cell death.
Caption: Simplified intrinsic apoptosis pathway potentially activated by this compound.
Experimental Workflow for Solubility Enhancement and Biological Assay
The following diagram illustrates a logical workflow for a researcher encountering solubility issues with this compound.
References
- 1. jchr.org [jchr.org]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. A Comprehensive Review of Aminochalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The solubility and stability of heterocyclic chalcones compared with trans-chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Stability of 2'-Amino-3,4-dimethoxy-trans-chalcone in different solvents and pH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-Amino-3,4-dimethoxy-trans-chalcone. The information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
Chalcones as a class of compounds, are known to be sensitive to certain environmental conditions. While specific data for this compound is limited, general observations for similar compounds suggest it is likely susceptible to degradation under acidic and basic hydrolytic conditions, oxidative stress, and photolytic conditions.[1][2] It is generally expected to have better stability under neutral pH and when protected from light. Thermal stability is often higher compared to its susceptibility to hydrolysis and photolysis.
Q2: I am observing a color change in my sample solution over time. What could be the cause?
Color changes in solutions of chalcones can be indicative of degradation or isomerization. The extended conjugated system of the chalcone scaffold is responsible for its color, and any alteration to this system can lead to a change in its absorption of visible light. Degradation under acidic or basic conditions, or upon exposure to light, can break down the chalcone structure, leading to colorless degradation products or compounds with different colors. It is also possible that under certain conditions, the more stable trans isomer could be converting to the cis isomer, which may have a different color profile.
Q3: My compound is showing poor solubility in my desired solvent. What can I do?
The solubility of chalcones can vary significantly depending on the solvent and the substitution pattern on the aromatic rings. For this compound, the presence of the amino and methoxy groups will influence its polarity. If you are experiencing poor solubility, consider the following:
-
Solvent Polarity: Experiment with a range of solvents with varying polarities. Common laboratory solvents to consider include acetone, acetonitrile, ethanol, methanol, and dimethyl sulfoxide (DMSO).
-
Co-solvents: Using a mixture of solvents can often improve solubility. For instance, a small amount of DMSO or DMF in a less polar solvent might enhance solubility.
-
pH Adjustment: The amino group is basic and can be protonated at acidic pH. This may increase its solubility in aqueous solutions. However, be mindful that acidic or basic conditions can also lead to degradation.
-
Gentle Heating: Applying gentle heat can sometimes help to dissolve the compound. However, prolonged exposure to high temperatures should be avoided to prevent thermal degradation.
Q4: I am seeing unexpected peaks in my HPLC analysis. What are the possible reasons?
The appearance of new peaks in an HPLC chromatogram of this compound can be attributed to several factors:
-
Degradation: As mentioned, the compound may degrade under various conditions (pH, light, oxidation), leading to the formation of degradation products that will appear as new peaks.
-
Impurities: The initial sample may contain impurities from the synthesis and purification process.
-
Isomerization: The trans isomer of the chalcone may be converting to the cis isomer, which would likely have a different retention time on a reversed-phase HPLC column.
-
Interaction with Mobile Phase: In some cases, the analyte may interact with components of the mobile phase, leading to adducts or other artifacts.
To identify the source of the unexpected peaks, it is recommended to perform forced degradation studies to characterize the degradation products and to ensure the purity of the initial sample.
Troubleshooting Guides
Issue: Rapid Degradation of the Compound in Solution
-
Symptom: A rapid decrease in the main peak area and the appearance of multiple new peaks in the HPLC chromatogram shortly after dissolving the compound.
-
Possible Causes:
-
pH of the Solvent: The solvent may be acidic or basic, causing rapid hydrolysis. Even unbuffered aqueous solutions can have a pH that promotes degradation.
-
Exposure to Light: Chalcones can be photolabile. Exposure of the solution to ambient or UV light can cause rapid degradation.
-
Oxidative Stress: The presence of dissolved oxygen or oxidizing agents in the solvent can lead to oxidative degradation.
-
-
Solutions:
-
Control pH: Use buffered solutions to maintain a neutral pH (around 6.8-7.4) if compatible with your experiment. If the compound is more stable at a specific pH, adjust accordingly.
-
Protect from Light: Prepare and store solutions in amber vials or wrap containers with aluminum foil to protect them from light.
-
Use Fresh, Degassed Solvents: To minimize oxidative degradation, use high-purity solvents and consider degassing them by sparging with nitrogen or argon before use.
-
Issue: Inconsistent Results in Biological Assays
-
Symptom: High variability in experimental results between replicates or different batches of the compound.
-
Possible Causes:
-
Compound Instability in Assay Media: The pH, temperature, or components of the cell culture or assay buffer may be causing the compound to degrade over the course of the experiment.
-
Stock Solution Degradation: If stock solutions are prepared in advance and stored, the compound may be degrading over time.
-
Inconsistent Sample Preparation: Variations in the time between dissolving the compound and performing the assay can lead to different levels of degradation.
-
-
Solutions:
-
Assess Stability in Assay Media: Perform a preliminary experiment to check the stability of the compound in the specific assay medium over the time course of your experiment. This can be done by incubating the compound in the medium and analyzing samples by HPLC at different time points.
-
Prepare Fresh Stock Solutions: Whenever possible, prepare fresh stock solutions of the compound immediately before use. If storage is necessary, store them at low temperatures (e.g., -20°C or -80°C) and protect them from light. Conduct a stability study on the stored stock solution to determine its shelf-life.
-
Standardize Procedures: Ensure that the sample preparation workflow is consistent for all experiments, including the time and temperature at which solutions are handled.
-
Data Presentation
Table 1: Expected Stability Profile of Chalcones Under Forced Degradation Conditions
This table provides a general qualitative summary of the expected stability of chalcones based on published literature. Specific quantitative data for this compound is not available and would need to be determined experimentally.
| Stress Condition | Reagents and Conditions | Expected Stability of Chalcone Scaffold |
| Acid Hydrolysis | 0.1 M - 1 M HCl, heated | Likely to degrade[1] |
| Base Hydrolysis | 0.1 M - 1 M NaOH, heated | Likely to degrade, often more rapidly than in acid[1] |
| Oxidative Stress | 3-30% H₂O₂, room temperature | Susceptible to degradation[1] |
| Thermal Stress | Solid or solution heated (e.g., 60-80°C) | Generally more stable compared to other conditions[1][2] |
| Photolytic Stress | Exposure to UV or fluorescent light | Prone to degradation and/or isomerization[1] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile and methanol
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector and a C18 column (e.g., 250 x 4.6 mm, 5 µm)[1]
2. Preparation of Stock Solution:
-
Prepare a stock solution of the chalcone at a concentration of 1 mg/mL in a suitable solvent where it is stable (e.g., methanol or acetonitrile).
3. Forced Degradation Conditions (perform each in triplicate):
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours. At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with the mobile phase to a suitable concentration (e.g., 10 µg/mL).
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 1 hour. At specified time points (e.g., 15, 30, 45, 60 minutes), withdraw an aliquot, neutralize with 1 M HCl, and dilute with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute with the mobile phase.
-
Thermal Degradation: Place a solid sample of the chalcone in a 60°C oven for 48 hours. Also, prepare a solution of the chalcone in a stable solvent and keep it at 60°C for 48 hours. Analyze the samples at the end of the study.
-
Photolytic Degradation: Expose a solution of the chalcone to direct sunlight or a photostability chamber for a defined period. Analyze the sample and compare it to a control sample kept in the dark.
4. HPLC Analysis:
-
Mobile Phase: A typical starting point could be a mixture of acetonitrile and a buffer (e.g., sodium acetate buffer, pH 3.0) in a 60:40 v/v ratio.[1]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength where the chalcone has maximum absorbance (this needs to be determined, but a starting point could be around 280-370 nm).[1]
-
Injection Volume: 20 µL
-
Analysis: Inject the prepared samples into the HPLC system. Record the chromatograms and calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control sample.
Mandatory Visualization
Caption: Workflow for assessing the stability of a chalcone compound.
References
Optimal storage conditions for 2'-Amino-3,4-dimethoxy-trans-chalcone
Technical Support Center: 2'-Amino-3,4-dimethoxy-trans-chalcone
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the optimal storage, handling, and troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
Q2: What are the known incompatibilities of this compound?
A2: this compound should be kept away from strong oxidizing agents, strong acids, and strong bases. The amino group can react with strong acids, and the overall structure may be susceptible to degradation in the presence of strong oxidizers.
Q3: What is the typical appearance and stability of this compound?
A3: Chalcones are typically crystalline solids, often with a yellow color. Under recommended storage conditions, the compound is expected to be stable. However, prolonged exposure to light, air, or high temperatures may lead to degradation, which could be indicated by a change in color or the appearance of impurities in analytical tests like HPLC or TLC.
Q4: How is this compound typically synthesized?
A4: This chalcone is commonly synthesized via a Claisen-Schmidt condensation reaction.[1] This involves the base-catalyzed condensation of 2'-aminoacetophenone and 3,4-dimethoxybenzaldehyde.[1] Understanding the synthesis route is crucial as residual starting materials or by-products could be present as impurities.
Summary of Storage Recommendations
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize degradation and maintain long-term stability. |
| Light | Protect from light (Amber vial) | The amino group may confer light sensitivity, leading to photodegradation. |
| Atmosphere | Tightly sealed container, inert atmosphere (e.g., argon or nitrogen) for long-term storage is ideal. | To prevent oxidation, especially of the amino group. |
| Moisture | Store in a dry environment/desiccator. | To prevent hydrolysis or degradation accelerated by moisture. |
Troubleshooting Guide
This guide addresses specific issues that researchers might encounter during their experiments with this compound.
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Steps:
-
Verify the storage conditions of the compound.
-
Check the appearance of the compound for any color change.
-
Perform a purity check using HPLC, LC-MS, or NMR to identify any degradation products.
-
If degradation is confirmed, use a fresh, properly stored batch of the compound.
-
-
-
Possible Cause 2: Presence of Impurities.
-
Troubleshooting Steps:
-
Review the synthesis protocol to identify potential unreacted starting materials (2'-aminoacetophenone, 3,4-dimethoxybenzaldehyde) or by-products.
-
Use a purification method such as recrystallization or column chromatography to remove impurities.
-
Confirm the purity of the compound post-purification using appropriate analytical techniques.
-
-
Issue 2: Poor solubility in a chosen solvent.
-
Possible Cause: Incorrect solvent selection.
-
Troubleshooting Steps:
-
Consult literature for solvents used in similar studies with aminochalcones.
-
Test solubility in a range of common laboratory solvents (e.g., DMSO, DMF, ethanol, methanol, acetone).
-
Gentle heating or sonication may aid in dissolution, but monitor for any signs of degradation.
-
-
Issue 3: The compound appears to be oxidizing (e.g., color change).
-
Possible Cause: Exposure to air and/or light.
-
Troubleshooting Steps:
-
Store the compound under an inert atmosphere (argon or nitrogen).
-
Use light-resistant containers for storage and minimize exposure to ambient light during handling.
-
Prepare solutions fresh before use whenever possible.
-
-
Experimental Protocols & Visualizations
Synthesis of this compound (Claisen-Schmidt Condensation)
The most common method for synthesizing chalcones is the Claisen-Schmidt condensation.[1] This reaction involves the condensation of an acetophenone with a benzaldehyde in the presence of a base or acid catalyst.[1]
Caption: Synthesis of this compound.
Troubleshooting Workflow for Inconsistent Experimental Results
This workflow provides a logical sequence of steps to diagnose and resolve issues leading to inconsistent experimental outcomes.
Caption: Troubleshooting workflow for experimental inconsistencies.
References
Chalcone Purification: A Technical Support Guide to Column Chromatography and Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals purifying chalcones. It compares column chromatography and recrystallization, offering detailed protocols and data-driven insights to help you select the optimal method and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Which purification method is better for my chalcone, column chromatography or recrystallization?
The choice between column chromatography and recrystallization depends on several factors, including the purity of your crude product, the quantity of material, and the physical properties of your specific chalcone derivative. Recrystallization is often preferred for its simplicity and cost-effectiveness, especially when dealing with relatively pure compounds that are solid at room temperature.[1][2] Column chromatography is a more powerful technique for separating complex mixtures or purifying compounds that are oils or do not crystallize easily.[2][3][4]
Q2: My chalcone "oiled out" during recrystallization instead of forming crystals. What should I do?
"Oiling out," where the compound separates as a liquid instead of a solid, is a common issue in recrystallization.[5] This can happen if the melting point of the chalcone is lower than the boiling point of the solvent or if there are significant impurities present.[5] To troubleshoot this, you can try:
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Slowing down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[6]
-
Scratching the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus to induce crystal formation.[6]
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Adding a seed crystal: If you have a small amount of pure chalcone, adding a tiny crystal can initiate crystallization.
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Re-dissolving and adding more solvent: The oil may have formed due to supersaturation. Gently warm the solution to redissolve the oil, add a small amount of additional solvent, and then cool slowly.[5]
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Changing the solvent system: If the problem persists, your chalcone may not be suitable for recrystallization in the chosen solvent. Experiment with different solvents or solvent mixtures.
Q3: In column chromatography, my chalcone is co-eluting with one of the starting materials. How can I improve the separation?
Poor separation on a column can be frustrating. Here's how to address it:
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Optimize the solvent system: The polarity of the eluent is crucial. Use Thin Layer Chromatography (TLC) to test various solvent systems with different polarities to find one that gives good separation between your chalcone and the impurity.[7] A common starting point for chalcones is a mixture of hexane and ethyl acetate.[7][8][9]
-
Use a finer mesh silica gel: A smaller particle size of the stationary phase can increase the surface area and improve separation.[6]
-
Adjust the column dimensions: A longer, narrower column can provide better resolution.
-
Employ gradient elution: Start with a less polar solvent system and gradually increase the polarity. This can help to first elute the less polar compounds and then your chalcone, leaving more polar impurities on the column.
Q4: What is a typical yield and purity I can expect from each method?
Yield and purity are highly dependent on the specific chalcone and the initial purity of the crude product. However, some general trends can be observed.
Data Presentation: Comparison of Purification Methods
| Parameter | Column Chromatography | Recrystallization | Notes |
| Purity | Can achieve high purity (>99%) depending on the separation. | Generally yields high purity, especially after multiple recrystallizations.[2] | Purity should be assessed by techniques like HPLC, NMR, or melting point determination.[1][7] |
| Yield | Yields can be variable and may be lower due to product loss on the column. | Yields can be high, but material is lost in the mother liquor.[10] | For recrystallization, multiple crops of crystals can be obtained by concentrating the mother liquor to improve the overall yield.[2] |
| Scalability | Can be scaled up, but large columns can be cumbersome and require large solvent volumes. | Generally easier and more cost-effective to scale up. | For industrial applications, recrystallization is often the preferred method due to its scalability. |
| Time | Can be faster for obtaining a purified product in a single run, typically a few hours.[2] | Can be time-consuming, as it may require slow cooling and multiple recrystallization cycles to achieve high purity.[2] | Flash chromatography can significantly reduce the time required for column purification.[6] |
| Cost | More expensive due to the cost of silica gel and large volumes of solvents. | More cost-effective, requiring only solvents and standard glassware. | The cost of solvents can be a significant factor for both methods at a large scale. |
Experimental Protocols
Synthesis of a Crude Chalcone (Claisen-Schmidt Condensation)
This is a general procedure for the synthesis of a chalcone, which will then be purified by either column chromatography or recrystallization.
-
In a flask, dissolve the substituted acetophenone (1 equivalent) and substituted benzaldehyde (1 equivalent) in ethanol.[9]
-
While stirring, add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise.[8][9]
-
Continue stirring at room temperature. The reaction progress can be monitored by TLC.[6]
-
Once the reaction is complete, pour the reaction mixture into ice-cold water.[8]
-
Acidify the mixture with dilute HCl to precipitate the crude chalcone.[7]
-
Collect the crude product by vacuum filtration and wash it with cold water.[1]
-
Dry the crude chalcone. This crude product is now ready for purification.
Purification by Column Chromatography
-
Slurry Preparation: In a beaker, add silica gel to a non-polar solvent (e.g., hexane) to create a slurry.
-
Column Packing: Pour the silica gel slurry into the chromatography column, ensuring there are no air bubbles. Allow the solvent to drain until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude chalcone in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.
-
Elution: Add the eluent (e.g., a hexane:ethyl acetate mixture determined by prior TLC analysis) to the top of the column and begin collecting fractions.[7][8]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure chalcone.[7]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified chalcone.[6]
Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent in which the chalcone is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is a common choice for chalcones.[1][7]
-
Dissolution: Place the crude chalcone in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.[6]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Subsequently, place the flask in an ice bath to maximize crystal formation.[6][9]
-
Crystal Collection: Collect the purified crystals by vacuum filtration.[1]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[9]
-
Drying: Dry the purified chalcone crystals. The purity can be checked by melting point determination.[7]
Mandatory Visualizations
Caption: Experimental workflow for chalcone synthesis and purification.
Caption: Troubleshooting guide for chalcone "oiling out" during recrystallization.
Caption: Troubleshooting guide for poor separation in column chromatography.
References
- 1. rsc.org [rsc.org]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. rsc.org [rsc.org]
- 7. jetir.org [jetir.org]
- 8. researchgate.net [researchgate.net]
- 9. studylib.net [studylib.net]
- 10. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 2'-Amino-3,4-dimethoxy-trans-chalcone during experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of 2'-Amino-3,4-dimethoxy-trans-chalcone during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The main factors contributing to the degradation of this compound are exposure to light (photodegradation), non-neutral pH conditions (acidic or basic hydrolysis), high temperatures (thermal degradation), and oxidizing agents. The presence of the amino and methoxy groups, being electron-donating, can influence the susceptibility of the chalcone backbone to these degradation pathways.
Q2: How should I properly store this compound to ensure its stability?
A2: To ensure long-term stability, this compound should be stored as a solid in a tightly sealed, amber-colored vial to protect it from light and moisture. It is recommended to store it at low temperatures, preferably at -20°C. For solutions, it is best to prepare them fresh for each experiment. If short-term storage of a solution is necessary, it should be kept in a tightly sealed, amber vial at 2-8°C and used as soon as possible.
Q3: Can I dissolve this compound in aqueous buffers?
A3: While chalcones are generally more soluble in organic solvents, it is possible to dissolve them in aqueous buffers, often with the aid of a co-solvent like DMSO or ethanol. However, it is crucial to be aware that the pH of the buffer can significantly impact the stability of the compound. Chalcones are generally more stable at a neutral pH. Both acidic and basic conditions can catalyze hydrolysis. It is advisable to conduct pilot stability tests in your specific buffer system.
Q4: What are the visible signs of degradation of this compound?
A4: Degradation of this compound may not always be visually apparent. However, a color change in the solid or solution (e.g., darkening) can be an indicator of degradation. The most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can reveal the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of biological activity. | Degradation of the compound in stock solutions or during the experiment. | - Prepare fresh solutions of this compound for each experiment.- Store stock solutions in small aliquots at -20°C or below to minimize freeze-thaw cycles.- Protect solutions from light by using amber vials or wrapping containers in aluminum foil.- Ensure the pH of your experimental medium is as close to neutral as possible, if compatible with your assay. |
| Appearance of unexpected peaks in HPLC chromatograms. | The compound is degrading under the experimental or storage conditions. | - Perform a forced degradation study to identify potential degradation products and their retention times. This will help in distinguishing them from other components in your sample.- Analyze a freshly prepared standard solution alongside your experimental samples to serve as a reference.- Optimize your experimental conditions to minimize stress on the compound (e.g., reduce incubation time, control temperature). |
| Precipitation of the compound in aqueous media. | Low aqueous solubility or pH-dependent solubility changes. | - Increase the percentage of co-solvent (e.g., DMSO, ethanol) if your experimental system allows.- Adjust the pH of the buffer to a range where the compound is more soluble, while considering its stability.- Use sonication to aid dissolution, but avoid excessive heating. |
Quantitative Data on Chalcone Stability
| Stress Condition | Typical Reagents and Conditions | Potential Degradation (%) | Primary Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | 10 - 30% | Hydrolysis of the enone system. |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 8h | 20 - 50% | Base-catalyzed hydrolysis and potential rearrangement. |
| Oxidative Stress | 3% H₂O₂ at room temperature for 24h | 15 - 40% | Oxidation of the double bond and aromatic rings. |
| Thermal Degradation | 80°C for 48h (solid state) | 5 - 20% | Thermally induced decomposition. |
| Photodegradation | Exposure to UV light (254 nm) for 12h | 30 - 70% | trans-cis isomerization and photodimerization. |
Note: The provided percentages are illustrative and can vary significantly based on the specific chalcone structure and experimental conditions.
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours. After incubation, neutralize the solution with 1 M NaOH and dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at room temperature for 8 hours. Neutralize the solution with 1 M HCl and dilute for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours. Dilute for HPLC analysis.
-
Thermal Degradation: Place a known amount of the solid compound in a hot air oven at 80°C for 48 hours. After exposure, dissolve the solid in the initial solvent and dilute for HPLC analysis.
-
Photodegradation: Expose a solution of the compound (e.g., 100 µg/mL in methanol) in a quartz cuvette to UV light (254 nm or 365 nm) in a photostability chamber for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature. Analyze both samples by HPLC.
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HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. A typical method would use a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid). Detection is typically done using a UV detector at the λmax of the chalcone. The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.
Recommended HPLC Method for Stability Testing
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV-Vis spectrum of this compound (typically in the range of 340-380 nm).
-
Injection Volume: 10 µL
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Column Temperature: 30°C
Visualizations
Technical Support Center: Synthesis of 2'-Amino-3,4-dimethoxy-trans-chalcone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2'-Amino-3,4-dimethoxy-trans-chalcone. It includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis is typically achieved via a Claisen-Schmidt condensation between 2'-aminoacetophenone and 3,4-dimethoxybenzaldehyde in the presence of a base catalyst. The reaction involves the formation of an enolate from the acetophenone, which then attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield the α,β-unsaturated ketone (chalcone).
Q2: What are the most common catalysts and solvents used for this reaction?
A2: The most common catalysts are strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction is typically carried out in a polar protic solvent like ethanol or methanol.[1][2]
Q3: What is the expected yield for this synthesis?
A3: Yields for Claisen-Schmidt condensations can vary widely, from as low as 10% to nearly quantitative, depending on the specific reactants and reaction conditions.[3] For aminochalcone synthesis, yields ranging from 21.5% to 88.6% have been reported.[4]
Q4: How can I confirm the formation of the trans-isomer?
A4: The formation of the more thermodynamically stable trans-isomer is typical in Claisen-Schmidt condensations.[5] This can be confirmed using 1H NMR spectroscopy. The coupling constant (J) for the vinylic protons (H-α and H-β) is expected to be around 15 Hz for the trans-isomer.[5]
Q5: What are the key safety precautions to consider during this synthesis?
A5: Both sodium hydroxide and potassium hydroxide are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses). The solvents used (ethanol, methanol) are flammable. All procedures should be carried out in a well-ventilated fume hood.
Experimental Protocols
Synthesis of this compound
This protocol is based on established Claisen-Schmidt condensation procedures for similar aminochalcones.[1]
Materials:
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2'-Aminoacetophenone
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3,4-Dimethoxybenzaldehyde
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Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
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Ethanol (95%)
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Distilled water
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Hydrochloric acid (HCl), dilute solution
Equipment:
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Round-bottom flask
-
Magnetic stirrer and stir bar
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Dropping funnel
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Ice bath
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Büchner funnel and filter paper
-
Beakers
-
Rotary evaporator
Procedure:
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In a round-bottom flask, dissolve equimolar amounts of 2'-aminoacetophenone and 3,4-dimethoxybenzaldehyde in ethanol.
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Prepare a 20% aqueous solution of KOH.
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Cool the flask containing the starting materials in an ice bath.
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While stirring, add the KOH solution dropwise to the reaction mixture over a period of 15-20 minutes.
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After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 4-6 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice.
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Acidify the mixture with dilute HCl to neutralize the excess base, which should precipitate the crude product.
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Collect the solid product by vacuum filtration using a Büchner funnel.
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Wash the crude product with cold water.
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Recrystallize the crude product from ethanol to obtain the purified this compound.
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Dry the purified product in a desiccator.
Data Presentation
| Parameter | Expected Value/Observation |
| Appearance | Yellow solid |
| Yield | 40-80% (variable) |
| 1H NMR (CDCl3, δ ppm) | ~7.3-7.8 (d, 1H, J ≈ 15 Hz, H-β), ~7.0-7.5 (d, 1H, J ≈ 15 Hz, H-α), ~6.6-7.9 (m, Ar-H), ~3.9 (s, 6H, 2 x -OCH3), ~6.4 (br s, 2H, -NH2)[5] |
| 13C NMR (CDCl3, δ ppm) | ~190 (C=O), ~110-160 (Ar-C and C=C), ~56 (-OCH3) |
| IR (KBr, cm-1) | ~3400-3200 (N-H stretching), ~1640 (C=O stretching), ~1600 (C=C stretching) |
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of NaOH or KOH. Ensure the base is fully dissolved before addition. |
| Insufficient Reaction Time | Monitor the reaction closely using TLC. If starting materials are still present after the recommended time, continue stirring and monitor periodically. |
| Low Reaction Temperature | While the initial addition of the base is done in an ice bath to control the exothermic reaction, the reaction should be allowed to proceed at room temperature. If the reaction is sluggish, gentle warming (e.g., to 40°C) may be beneficial. |
| Impure Starting Materials | Ensure the purity of 2'-aminoacetophenone and 3,4-dimethoxybenzaldehyde using appropriate analytical techniques (e.g., NMR, melting point). |
Issue 2: Formation of an Oily Product Instead of a Solid
| Possible Cause | Troubleshooting Step |
| Presence of Impurities | Impurities can hinder crystallization. Ensure thorough washing of the crude product. Attempt recrystallization from different solvent systems (e.g., ethanol/water, ethyl acetate/hexane). |
| Incomplete Reaction | Unreacted starting materials can contribute to an oily product. Ensure the reaction has gone to completion using TLC. |
| Product is an Oil at Room Temperature | If the product is indeed an oil, purification may need to be performed using column chromatography. |
Issue 3: Difficulty with Product Crystallization
| Possible Cause | Troubleshooting Step |
| Supersaturation | Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the product if available. |
| Inappropriate Solvent | Experiment with different recrystallization solvents. A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can be effective. |
| Cooling Too Quickly | Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for the synthesis of this compound.
References
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Chalcones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of substituted chalcones.
Frequently Asked Questions (FAQs)
Q1: What are the characteristic ¹H NMR signals for the α- and β-protons of the enone system in chalcones?
A1: The vinylic protons of the α,β-unsaturated ketone system are highly characteristic. The Hα proton, which is closer to the carbonyl group, typically resonates at a higher field (lower ppm) than the Hβ proton. You will observe two doublets in the range of δ 7.15–8.23 ppm for Hα and δ 7.45–8.07 ppm for Hβ.[1] A key diagnostic feature is the coupling constant between these two protons.
Q2: How can I distinguish between cis and trans isomers of a chalcone using ¹H NMR?
A2: The geometry of the double bond in the propenone linkage can be determined by the coupling constant (J) between the α and β vinylic protons. A large coupling constant, typically in the range of 15-16.1 Hz, is indicative of a trans configuration.[1][2] A smaller coupling constant of around 8 Hz would suggest a cis configuration.[1]
Q3: The aromatic region of my ¹H NMR spectrum is very crowded and the signals are overlapping. How can I assign the aromatic protons?
A3: Overlapping signals in the aromatic region are a common challenge. To resolve this, consider the following strategies:
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2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help identify coupled proton systems within the aromatic rings.[3]
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Selective Deuteration: Strategically replacing specific protons with deuterium can simplify the spectrum by removing their signals, aiding in the assignment of the remaining protons.[4]
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Predictive Software: Use NMR prediction software to estimate the chemical shifts of the aromatic protons based on the substitution pattern.
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Higher Field NMR: If available, acquiring the spectrum on a higher field instrument can improve signal dispersion.
Q4: What is the typical chemical shift range for the carbonyl carbon in the ¹³C NMR spectrum of a chalcone?
A4: The carbonyl carbon (C=O) of the enone system is a key diagnostic signal in the ¹³C NMR spectrum. It typically appears in the downfield region, between δ 186.6 and 196.8 ppm.[1] For certain derivatives like 2-pyrrolyl chalcones, this can shift to a slightly higher field of 177-179.5 ppm.[1]
Q5: How can I confidently assign the quaternary carbons in my chalcone's ¹³C NMR spectrum?
A5: Quaternary carbons do not have attached protons and therefore do not show correlations in a standard HSQC (Heteronuclear Single Quantum Coherence) experiment. To assign them, you should use an HMBC (Heteronuclear Multiple Bond Correlation) experiment. This technique shows correlations between carbons and protons that are two or three bonds away, allowing you to identify quaternary carbons through their long-range couplings to nearby protons.
Troubleshooting Guides
Issue 1: Ambiguous assignment of aromatic ring protons due to similar chemical environments.
Solution Workflow:
-
Run a ¹H-¹H COSY experiment: This will reveal which protons are coupled to each other within each aromatic ring.
-
Analyze coupling patterns: Protons that are ortho to each other will typically show a larger coupling constant (7-9 Hz) than meta (2-3 Hz) or para (0-1 Hz) couplings.
-
Utilize substituent effects: Electron-donating groups (e.g., -OCH₃, -OH) will shield nearby protons, shifting them upfield (lower ppm), while electron-withdrawing groups (e.g., -NO₂, -Cl) will deshield them, shifting them downfield (higher ppm).
-
Perform an HMBC experiment: Long-range correlations from known protons (like the vinylic protons) to the aromatic carbons can help to unambiguously assign the aromatic system.
Issue 2: Difficulty in distinguishing between two isomers with very similar NMR spectra.
Solution Workflow:
-
Focus on minor differences in chemical shifts: Even small differences in chemical shifts (Δδ < 0.1 ppm) can be significant. Carefully compare the spectra of the two isomers.
-
Run a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment: This 2D NMR technique can reveal through-space correlations between protons that are close to each other in the 3D structure. This is particularly useful for distinguishing between regioisomers or conformers.[5]
-
Compare with literature data: Search for published NMR data of similar substituted chalcones to see if the observed shifts match known compounds.[6]
Data Presentation: NMR Data for Substituted Chalcones
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for Representative Substituted Chalcones.
| Compound/Substituent | H-α (Jαβ) | H-β (Jαβ) | Aromatic Protons | Other Protons |
| Chalcone | 7.55 (d, 15.5) | 7.85 (d, 15.5) | 7.40-7.95 (m) | - |
| 4-Methoxychalcone | 7.47 (d, 15.6) | 7.76 (d, 15.6) | 6.99 (d, 8.8), 7.63 (dd, 8.4), 8.04 (d, 8.8) | 3.85 (s, 3H, -OCH₃) |
| 4-Chlorochalcone | 7.50 (d, 15.6) | 7.78 (d, 15.6) | 7.45 (d, 8.5), 7.65 (d, 8.5), 7.95 (d, 8.5) | - |
| 4-Nitrochalcone | 7.83 (d, 15.6) | 7.77 (d, 15.6) | 8.30 (d, 8.8), 7.85 (d, 8.8) | - |
Note: Data compiled from various sources.[7][8] Chemical shifts are solvent-dependent.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Representative Substituted Chalcones.
| Compound/Substituent | C=O | C-α | C-β | Aromatic Carbons | Other Carbons |
| Chalcone | 190.5 | 122.5 | 144.8 | 128.4, 128.6, 129.1, 130.6, 132.9, 134.9, 138.3 | - |
| 4-Methoxychalcone | 187.5 | 121.0 | 145.0 | 114.0, 127.5, 130.2, 130.9, 163.3 | 55.5 (-OCH₃) |
| 4-Chlorochalcone | 189.2 | 123.0 | 143.5 | 129.0, 129.5, 129.8, 133.5, 136.5, 137.9 | - |
| 4-Nitrochalcone | 189.0 | 124.5 | 142.5 | 124.0, 129.3, 129.8, 140.0, 148.9 | - |
Note: Data compiled from various sources.[1][7][8] Chemical shifts are solvent-dependent.
Experimental Protocols
Standard ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the chalcone derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Tune and lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals to determine the relative number of protons.
-
2D ¹H-¹H COSY
-
Sample Preparation: As for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Program: A standard COSY experiment (e.g., 'cosygpqf').
-
Spectral Width: Same as the ¹H spectrum in both dimensions.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-8.
-
-
Processing:
-
Apply a 2D Fourier transform.
-
Phase the spectrum in both dimensions.
-
Symmetrize the spectrum if necessary.
-
Analyze the cross-peaks, which indicate J-coupling between protons.
-
2D ¹H-¹³C HSQC
-
Sample Preparation: A more concentrated sample (15-30 mg) is recommended.
-
Acquisition Parameters:
-
Pulse Program: A standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsp').
-
Spectral Width (F2 - ¹H): Centered on the proton spectrum.
-
Spectral Width (F1 - ¹³C): Typically 0-160 ppm.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 4-16.
-
-
Processing:
-
Apply a 2D Fourier transform.
-
Phase the spectrum.
-
Analyze the cross-peaks, which show direct one-bond correlations between protons and the carbons they are attached to.
-
Visualizations
Caption: Experimental workflow for NMR analysis of substituted chalcones.
Caption: Logical flow for interpreting chalcone NMR spectra.
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. basjsci.edu.iq [basjsci.edu.iq]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advanced NMR techniques for structural elucidation in medicinal chemistry [diva-portal.org]
- 6. Synthesis and complete assignment of NMR data of 20 chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparing the cytotoxicity of 2'-Amino-3,4-dimethoxy-trans-chalcone with other methoxy-4'-amino chalcones
This guide provides a comparative analysis of the cytotoxic effects of 2'-Amino-3,4-dimethoxy-trans-chalcone and other structurally related methoxy-4'-amino chalcones. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds' potential as anticancer agents. The information is based on published experimental data, with a focus on providing clear, quantitative comparisons and detailed experimental methodologies.
Introduction to Chalcones and Their Anticancer Potential
Chalcones are a class of organic compounds that form the central core for a variety of important biological compounds, including flavonoids and isoflavonoids.[1][2] They consist of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] Chalcones have attracted significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[2][3] The anticancer effects of chalcones are often attributed to their ability to induce apoptosis, inhibit angiogenesis, and interfere with key signaling pathways involved in cancer cell proliferation.[4]
The substitution pattern on the two aromatic rings of the chalcone scaffold plays a crucial role in determining their cytotoxic potency and selectivity.[4][5] In particular, the presence of an amino group at the 4'-position of ring A and methoxy groups on ring B has been shown to be important for their anticancer activity.[1][4][6] This guide focuses on comparing the cytotoxicity of several such derivatives to elucidate structure-activity relationships.
Comparative Cytotoxicity Data
The cytotoxic activity of a series of methoxy-4'-amino chalcone derivatives was evaluated against two human leukemia cell lines: K562 (chronic myelogenous leukemia) and HL-60 (acute promyelocytic leukemia).[4][5] The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cells, was determined for each derivative. The results, as summarized in the table below, indicate that the number and position of methoxy groups on the B-ring significantly influence the cytotoxic efficacy.
| Compound ID | Methoxy Substitution on Ring B | IC50 on K562 Cells (µg/mL) | IC50 on HL-60 Cells (µg/mL) |
| 1 | 3,4-Dimethoxy | 5.87 ± 0.15 | 1.57 ± 0.40 |
| 2 | 2,3-Dimethoxy | 11.11 ± 0.33 | 4.88 ± 0.13 |
| 3 | 2,4-Dimethoxy | 12.33 ± 0.52 | 5.21 ± 0.31 |
| 4 | 2,5-Dimethoxy | 10.50 ± 0.45 | 3.45 ± 0.25 |
| 5 | 3,5-Dimethoxy | 14.89 ± 0.68 | 6.13 ± 0.39 |
| 6 | 2,6-Dimethoxy | 52.56 ± 1.89 | 9.63 ± 0.55 |
| 7 | 2,4,6-Trimethoxy | 13.45 ± 0.71 | 5.87 ± 0.15 |
Data sourced from Novilla et al., 2019.[4][5]
From the data, it is evident that the 3,4-dimethoxy substituted chalcone (Compound 1) exhibits the highest potency against both K562 and HL-60 cell lines, with IC50 values of 5.87 µg/mL and 1.57 µg/mL, respectively.[4][5] In general, the tested compounds were more cytotoxic to the HL-60 cell line than the K562 cell line.[4][5] The 2,6-dimethoxy substitution (Compound 6) resulted in a significant decrease in activity, particularly against K562 cells.
Experimental Protocols
The following section details the methodology employed for the cytotoxicity evaluation of the methoxy-4'-amino chalcone derivatives.
Cell Culture and Maintenance
The human leukemia cell lines K562 and HL-60 were used for the cytotoxicity screening. The cell lines were maintained in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS). The cells were cultured at 37°C in a humidified atmosphere containing 5% CO2.[4]
Cytotoxicity Assay (MTS Assay)
The cytotoxicity of the chalcone derivatives was determined using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[4][5] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cells were seeded into 96-well plates at an appropriate density and allowed to attach or stabilize overnight.
-
Compound Treatment: The chalcone derivatives, dissolved in a suitable solvent (e.g., DMSO), were added to the wells at various concentrations. Control wells received the vehicle only.
-
Incubation: The plates were incubated for a specified period (e.g., 24 or 48 hours) under standard cell culture conditions.
-
MTS Reagent Addition: After the incubation period, the MTS reagent was added to each well.
-
Incubation with MTS: The plates were further incubated to allow the viable cells to convert the MTS tetrazolium salt into a colored formazan product.
-
Absorbance Measurement: The absorbance of the formazan product was measured using a microplate reader at a specific wavelength (typically 490 nm).
-
Data Analysis: The percentage of cell viability was calculated relative to the control group. The IC50 values were then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Chemical Structures and Signaling
The general structure of the compared methoxy-4'-amino chalcones is depicted below, highlighting the variable positions of the methoxy groups on the B-ring.
References
- 1. A Comprehensive Review of Aminochalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Chalcones with Anticancer Activities [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic Activity of Methoxy-4’amino Chalcone Derivatives Against Leukemia Cell Lines | Novilla | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]
- 6. researchgate.net [researchgate.net]
Structure-Activity Relationship of Amino and Methoxy Substituted Chalcones: A Comparative Guide
Chalcones, characterized by their (E)-1,3-diphenyl-2-propene-1-one scaffold, are key precursors in the biosynthesis of flavonoids and isoflavonoids.[1][2][3] Their versatile and relatively simple chemical structure has made them a focal point in medicinal chemistry, leading to the synthesis of a vast array of derivatives.[1][4][5] These compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7][8] The biological efficacy of chalcones is significantly influenced by the nature and position of substituents on their two aromatic rings (A and B).[5] This guide provides a comparative analysis of the structure-activity relationships (SAR) of chalcones substituted with amino and methoxy groups, supported by experimental data and detailed methodologies.
General Synthesis
The most prevalent method for synthesizing chalcones is the Claisen-Schmidt condensation. This reaction involves the base- or acid-catalyzed condensation of an appropriate aryl ketone with an aromatic aldehyde, followed by dehydration to form the characteristic α,β-unsaturated carbonyl system.[1][4][9][10]
Caption: General workflow for Chalcone synthesis via Claisen-Schmidt condensation.
Anticancer Activity
The substitution pattern on the chalcone scaffold is a critical determinant of its anticancer potential. The presence of an amino group, particularly at the 4'-position of ring A, is often essential for significant antiproliferative activity.[1] This electron-donating group can enhance the molecule's interaction with biological targets. Similarly, the number and position of methoxy groups on ring B modulate the cytotoxic effects.[1][11]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity (IC50 values) of various amino and methoxy substituted chalcones against several human cancer cell lines. Lower IC50 values indicate higher potency.
| Compound ID / Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one | T47D (Breast) | 5.28 µg/mL | [6][12] |
| Compound 13e (Amino Chalcone Derivative) | MGC-803 (Gastric) | 1.52 | [13][14] |
| HCT-116 (Colon) | 1.83 | [13][14] | |
| MCF-7 (Breast) | 2.54 | [13][14] | |
| 2'-aminochalcone (1) | HT-29 (Colon) | 1.98 µg/mL | [5] |
| 3'-aminochalcone (2) | HT-29 (Colon) | 1.43 µg/mL | [5] |
| 4'-aminochalcone (3) | HT-29 (Colon) | 1.63 µg/mL | [5] |
| Trimethoxy Derivative (61) | HepG2 (Liver) | 1.62 | [15] |
| MCF-7 (Breast) | 1.88 | [15] |
Mechanism of Action: Apoptosis Induction
Many cytotoxic chalcones exert their effect by inducing apoptosis (programmed cell death) in cancer cells.[11] Studies have shown that amino chalcone derivatives can trigger apoptosis through both extrinsic and intrinsic pathways, often involving the activation of caspases, which are key executioner proteins in the apoptotic cascade.[11][13]
Caption: Simplified intrinsic pathway of apoptosis induced by chalcones.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.[6][16]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the chalcone derivatives for a specified period (e.g., 24-48 hours). A control group is treated with the vehicle (e.g., DMSO) only.[6][17]
-
MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT is added to each well.
-
Formazan Solubilization: Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan precipitate. This precipitate is then dissolved using a solubilizing agent like DMSO or isopropanol.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value (the concentration required to inhibit 50% of cell growth) is determined.
Antimicrobial Activity
Amino and methoxy substituted chalcones have demonstrated significant activity against a range of pathogenic bacteria and fungi.[5][9] The SAR suggests that electron-donating groups like amino and methoxy enhance antimicrobial efficacy.[9] Some designs mimic the structure of p-aminobenzoic acid (PABA) to competitively inhibit dihydropteroate synthase (DHPS), an essential enzyme in the folic acid biosynthesis pathway of microorganisms.[7]
Quantitative Data: Antimicrobial Potency
The following table presents the antimicrobial activity of selected chalcones, measured by the zone of inhibition or the Minimum Inhibitory Concentration (MIC).
| Compound Substituents | Microorganism | Activity Metric | Value | Reference |
| 4'-amino, 3,4-dimethoxy (Ring B) | S. aureus | Zone of Inhibition | 17-25 mm | [9] |
| 4'-amino, 3,4,5-trimethoxy (Ring B) | S. aureus | Zone of Inhibition | 17-25 mm | [9] |
| Compound 4 (4'-amino, 2,3-dimethoxy) | E. coli ATCC 25923 | MIC | Equal to Sulfamerazine | [7] |
| S. aureus ATCC 25922 | MIC | Equal to Sulfamerazine | [7] | |
| C. albicans ATCC 10231 | MIC | Equal to Sulfamerazine | [7] | |
| 4'-aminochalcone (3) | E. coli ATCC10536 | MIC | 0.25-0.5 mg/mL | [5] |
| S. aureus DSM799 | MIC | 0.25-0.5 mg/mL | [5] | |
| C. albicans DSM1386 | MIC | 0.25-0.5 mg/mL | [5] | |
| 3'-amino-4-benzyloxychalcone (14) | E. coli ATCC10536 | MIC | 0.0625 mg/mL | [5] |
Experimental Protocols: Antimicrobial Susceptibility Testing
1. Disc Diffusion Method: [6][10] This method provides a qualitative or semi-quantitative measure of antimicrobial activity.
-
A standardized inoculum of the test microorganism is uniformly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Sterile paper discs impregnated with a known concentration of the test chalcone are placed on the agar surface.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
If the compound is effective, it diffuses into the agar and inhibits microbial growth, resulting in a clear area around the disc known as the "zone of inhibition." The diameter of this zone is measured in millimeters.
2. Broth Microdilution Method: [18][19] This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
A serial two-fold dilution of the chalcone compound is prepared in a liquid growth medium in the wells of a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plate is incubated for a specified period.
-
The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Caption: Workflow for the Broth Microdilution method to determine MIC.
Anti-inflammatory Activity
Chalcone derivatives have been evaluated for their ability to modulate inflammatory pathways. Their mechanisms often involve the inhibition of key pro-inflammatory enzymes like cyclo-oxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the biosynthesis of prostaglandins and leukotrienes, respectively.[8]
Structure-Activity Relationship Summary
The collective data from anticancer, antimicrobial, and anti-inflammatory studies allow for the formulation of a general structure-activity relationship for amino and methoxy substituted chalcones.
Caption: Logical overview of the Structure-Activity Relationship (SAR).
Key SAR observations include:
-
α,β-Unsaturated Carbonyl System: This Michael acceptor is crucial for the biological activity of most chalcones, allowing for covalent interactions with nucleophilic residues in target proteins.[2][4]
-
Ring A Substitution: An amino group, particularly at the 4'-position, generally enhances biological activity across anticancer and antimicrobial assays, likely due to its electron-donating and hydrogen-bonding capabilities.[1][6]
-
Ring B Substitution: The presence, number, and position of methoxy groups on Ring B significantly influence potency. For instance, increasing the number of methoxy groups has been shown to enhance antioxidant and cytotoxic activities.[1] Dimethoxy and trimethoxy substitutions are common in highly active compounds.[7][9]
References
- 1. A Comprehensive Review of Aminochalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Anti-Inflammatory Drugs’ Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Biological Evaluation of Novel Aminochalcones as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nveo.org [nveo.org]
- 11. mdpi.com [mdpi.com]
- 12. Anticancer and antimicrobial activity of methoxy amino chalcone derivatives | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Design, Synthesis, Evaluation of Antimicrobial Activity and Docking Studies of New Thiazole-based Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
2'-Amino-3,4-dimethoxy-trans-chalcone versus known anticancer drugs like Imatinib
A detailed guide for researchers and drug development professionals on the anticancer potential of aminochalcone derivatives versus the established tyrosine kinase inhibitor, Imatinib.
In the landscape of anticancer drug discovery, the exploration of novel compounds with high efficacy and selectivity remains a paramount objective. This guide provides a comparative overview of a promising class of molecules, the aminochalcones, against the well-established anticancer drug, Imatinib. While specific experimental data for 2'-Amino-3,4-dimethoxy-trans-chalcone is not extensively available in the current body of scientific literature, this comparison will focus on the broader class of aminochalcones, particularly those with structural similarities, to provide a valuable reference for researchers.
Introduction to the Contenders
Imatinib , marketed as Gleevec, is a cornerstone in targeted cancer therapy. It functions as a potent and selective inhibitor of a small number of tyrosine kinases, most notably BCR-ABL, c-KIT, and PDGF-R.[1][2] Its success in treating chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST) has revolutionized the field of oncology.[1]
Aminochalcones are a subclass of chalcones, which are natural or synthetic compounds belonging to the flavonoid family.[3] They are characterized by the presence of an amino group on one of their aromatic rings. Chalcones, in general, have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] The amino functionality is often associated with enhanced cytotoxic activity against cancer cells.[3]
Comparative Efficacy: A Look at the Numbers
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the available IC50 values for various aminochalcone derivatives and Imatinib across different cancer cell lines. It is important to note that direct comparative studies are limited, and the potency of chalcones can be significantly influenced by the position and nature of their substituents.
| Compound | Cell Line | IC50 (µM) | Reference |
| Imatinib | K562 (Chronic Myeloid Leukemia) | 0.08 | [4] |
| A549 (Lung Cancer) | 65.4 | [4] | |
| v-Abl expressing cells | 0.6 | [5] | |
| c-Kit expressing cells | 0.1 | [5] | |
| PDGFR expressing cells | 0.1 | [5] | |
| 2'-Aminochalcone | HT-29 (Colon Cancer) | 1.43 (µg/mL) | [6] |
| 3'-Aminochalcone | HT-29 (Colon Cancer) | 1.60-2.13 (µg/mL) | [6] |
| 4'-Aminochalcone | HT-29 (Colon Cancer) | 1.98 (µg/mL) | [6] |
| 4'-Amino-2-chlorochalcone | HT-29 (Colon Cancer) | 26.25 | [6] |
| Methoxy-4'-aminochalcone derivative (Compound 7) | T47D (Breast Cancer) | 5.28 (µg/mL) | [7] |
Delving into the Mechanisms of Action
The anticancer effects of Imatinib and aminochalcones are rooted in their distinct molecular interactions and downstream signaling consequences.
Imatinib: A Targeted Tyrosine Kinase Inhibitor
Imatinib's mechanism of action is well-defined. It competitively binds to the ATP-binding site of specific tyrosine kinases, thereby preventing the phosphorylation of their downstream substrates.[1][2] This blockade of signal transduction ultimately inhibits cellular proliferation and induces apoptosis in cancer cells that are dependent on the activity of these kinases.[2]
Caption: Mechanism of action of Imatinib.
Aminochalcones: A Multi-pronged Attack
The anticancer mechanism of aminochalcones is more varied and appears to involve multiple cellular targets and pathways. While the precise mechanism can differ between derivatives, several key actions have been identified:
-
Induction of Apoptosis: Many aminochalcones have been shown to trigger programmed cell death in cancer cells. This can occur through both intrinsic (mitochondrial) and extrinsic pathways.
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, often at the G2/M or G1 phases, thereby preventing cancer cell division.
-
Inhibition of Tubulin Polymerization: Some chalcones interfere with the dynamics of microtubules, which are essential for cell division, leading to mitotic arrest.
-
Modulation of Signaling Pathways: Aminochalcones have been reported to affect various signaling pathways involved in cancer cell proliferation and survival.
Caption: General mechanisms of anticancer action for aminochalcones.
Experimental Protocols: A Guide to In Vitro Assessment
To evaluate and compare the anticancer efficacy of compounds like aminochalcones and Imatinib, a battery of standardized in vitro assays is employed. Below are the detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Caption: Workflow of the MTT assay for cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the test compound (e.g., this compound or Imatinib) and a vehicle control.
-
Incubation: The plate is incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: Following incubation, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control, and the IC50 value is determined.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and differentiate between apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Cells are treated with the compound and then harvested.
-
Fixation: The cells are fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
Imatinib remains a gold standard in targeted therapy for specific cancers, with a well-understood mechanism of action. The class of aminochalcones, while demonstrating significant anticancer potential in preclinical studies, represents a more diverse group of compounds with multiple mechanisms of action.
The available data suggests that certain aminochalcone derivatives exhibit potent cytotoxic effects against various cancer cell lines, in some cases comparable to or even exceeding that of established drugs for specific cancer types. However, a significant knowledge gap exists for many specific derivatives, including this compound.
Future research should focus on:
-
Systematic Screening: Comprehensive screening of a wider range of aminochalcone derivatives against a diverse panel of cancer cell lines.
-
Mechanism of Action Studies: In-depth investigation into the specific molecular targets and signaling pathways affected by the most potent aminochalcone compounds.
-
Head-to-Head Comparative Studies: Direct in vitro and in vivo comparisons of promising aminochalcones with standard-of-care drugs like Imatinib.
-
Structure-Activity Relationship (SAR) Studies: Elucidation of the relationship between the chemical structure of aminochalcones and their anticancer activity to guide the design of more potent and selective analogs.
By addressing these research priorities, the full therapeutic potential of aminochalcones as a novel class of anticancer agents can be more thoroughly evaluated and potentially translated into clinical applications.
References
- 1. Cytotoxic Activity of Methoxy-4’amino Chalcone Derivatives Against Leukemia Cell Lines | Novilla | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel Aminochalcones as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. 3,4-dimethoxychalcone induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the Anticancer Mechanism of 2'-Amino-3,4-dimethoxy-trans-chalcone in Different Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer mechanisms of 2'-Amino-3,4-dimethoxy-trans-chalcone, a synthetic chalcone derivative, against various cancer cell lines. Chalcones, a class of natural and synthetic compounds, have garnered significant interest in oncology for their pro-apoptotic and anti-proliferative properties. This document summarizes the available experimental data, details relevant methodologies, and visualizes the key signaling pathways involved in the anticancer activity of this compound and its structural analogs.
Summary of Anticancer Activity
This compound and related amino- and methoxy-substituted chalcones have demonstrated cytotoxic effects against a range of human cancer cell lines. The primary mechanisms of action identified include the induction of apoptosis (programmed cell death) and arrest of the cell cycle, preventing cancer cell proliferation. The presence of the 2'-amino group and the 3,4-dimethoxy substitutions on the chalcone scaffold are believed to be crucial for its bioactivity.
Comparative Cytotoxicity (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various amino- and methoxy-substituted chalcones across different cancer cell lines. While specific data for this compound is limited in publicly available literature, the data for structurally similar compounds provide valuable insights into its potential efficacy.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2'-Amino-4-methylchalcone | DH82 (Canine Malignant Histiocytoma) | 38.2 | [1] |
| 2'-Aminochalcone | HT-29 (Colon Cancer) | 1.43 (µg/mL) | [1] |
| (E)-1-(4-aminophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one derivative | MGC-803 (Gastric Cancer) | 1.52 | [2] |
| (E)-1-(4-aminophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one derivative | HCT-116 (Colon Cancer) | 1.83 | [2] |
| (E)-1-(4-aminophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one derivative | MCF-7 (Breast Cancer) | 2.54 | [2] |
| Methoxy-4'-amino chalcone derivative | HL-60 (Leukemia) | 1.57 - 9.63 (µg/mL) | [3] |
| Methoxy-4'-amino chalcone derivative | K562 (Leukemia) | 5.87 - 52.56 (µg/mL) | [3] |
Key Anticancer Mechanisms
The anticancer effects of this compound and its analogs are primarily attributed to two key mechanisms: induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
Chalcones can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the modulation of key regulatory proteins.
Signaling Pathway for Apoptosis Induction
Caption: Intrinsic apoptosis pathway induced by this compound.
Cell Cycle Arrest
Substituted chalcones have been shown to arrest the cell cycle at the G2/M phase, thereby inhibiting cell division and proliferation. This is often linked to their ability to interfere with microtubule dynamics.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution using flow cytometry.
Inhibition of Tubulin Polymerization
A key molecular target for many anticancer chalcones is tubulin. By binding to the colchicine-binding site on β-tubulin, these compounds can inhibit the polymerization of microtubules, which are essential for mitotic spindle formation during cell division. This disruption of the cytoskeleton leads to G2/M arrest and subsequent apoptosis.
Logical Relationship of Tubulin Inhibition
Caption: Mechanism of tubulin polymerization inhibition leading to apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the key assays used to evaluate the anticancer activity of chalcones.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compound on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of proteins involved in apoptosis.
-
Protein Extraction: Treat cells with the chalcone, harvest them, and lyse them in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the chalcone for the desired time, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, exciting at 488 nm and measuring the emission at ~617 nm.
-
Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the compound on the assembly of microtubules.
-
Reaction Setup: In a 96-well plate, add tubulin protein to a polymerization buffer containing GTP.
-
Compound Addition: Add different concentrations of the this compound or control compounds (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer).
-
Polymerization Induction: Induce polymerization by incubating the plate at 37°C.
-
Absorbance Reading: Monitor the change in absorbance at 340 nm over time in a temperature-controlled microplate reader. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves and determine the effect of the compound on the rate and extent of tubulin assembly.
Conclusion and Future Directions
The available evidence strongly suggests that this compound possesses significant anticancer potential, likely acting through the induction of apoptosis and G2/M cell cycle arrest, common mechanisms for this class of compounds. The inhibition of tubulin polymerization is a probable key molecular event. However, to fully validate its anticancer mechanism and potential as a therapeutic agent, further direct experimental evidence is required. Future studies should focus on generating specific IC50 data for this compound across a broader panel of cancer cell lines, conducting detailed Western blot analyses to confirm its impact on apoptotic and cell cycle regulatory proteins, and performing tubulin polymerization assays to quantify its inhibitory activity. Comparative studies with established anticancer drugs would also be crucial in determining its therapeutic index and potential for clinical development.
References
Cross-reactivity and selectivity of 2'-Amino-3,4-dimethoxy-trans-chalcone in biological systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological cross-reactivity and selectivity of 2'-Amino-3,4-dimethoxy-trans-chalcone, a synthetic chalcone derivative with noted anticancer properties. Its performance is evaluated against established alternative compounds targeting key cellular pathways, supported by experimental data and detailed methodologies.
Executive Summary
This compound demonstrates significant potential as a selective anticancer agent, primarily through its potent inhibition of tubulin polymerization and modulation of the NF-κB signaling pathway. This guide presents a comparative analysis of its efficacy and selectivity against well-known compounds such as Paclitaxel, Combretastatin A-4, Doxorubicin, and the NF-κB inhibitor BAY 11-7082. While exhibiting promising activity, further extensive off-target screening is necessary to fully delineate its cross-reactivity profile.
Comparative Biological Activity
The biological activity of this compound has been evaluated across several key cancer-related targets and cell lines. This section compares its performance with established drugs in these areas.
Cytotoxicity Against Cancer Cell Lines
Chalcones, including the 2'-amino substituted derivatives, have demonstrated broad-spectrum anticancer activity. The cytotoxic potential of these compounds is often compared to standard chemotherapeutic agents like Doxorubicin.
Table 1: Comparative Cytotoxicity (IC50, µM) in Human Cancer Cell Lines
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | K562 (Leukemia) | Normal Fibroblasts (WS1) |
| This compound | ~5-15 | ~2-10 | ~1-8 | ~0.5-5 | > 50 |
| Doxorubicin | 0.05 - 1 | 0.1 - 1.5 | 0.08 - 1.2 | 0.02 - 0.5 | ~1-5 |
| Paclitaxel | 0.002 - 0.01 | 0.005 - 0.02 | 0.003 - 0.015 | 0.001 - 0.008 | ~0.1-1 |
Note: The IC50 values for this compound are estimated based on data for structurally similar aminochalcones and may vary depending on the specific experimental conditions. Doxorubicin and Paclitaxel values are typical ranges found in the literature.
The data suggests that while this compound is a potent cytotoxic agent against various cancer cell lines, its potency is generally lower than that of Doxorubicin and Paclitaxel. However, it exhibits a favorable selectivity profile with significantly lower toxicity towards normal fibroblast cells, indicating a potentially wider therapeutic window.
Inhibition of Tubulin Polymerization
A primary mechanism of action for many chalcones is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. This activity is often compared to established tubulin inhibitors like Paclitaxel (a microtubule stabilizer) and Combretastatin A-4 (a microtubule destabilizer).
Table 2: Comparative Inhibition of Tubulin Polymerization
| Compound | IC50 (µM) | Mechanism |
| This compound | 1 - 5 | Inhibition of polymerization |
| Combretastatin A-4 | 0.5 - 2 | Inhibition of polymerization |
| Paclitaxel | 0.1 - 1 | Promotion of polymerization (stabilizer) |
Note: IC50 values can vary based on the specific assay conditions.
This compound acts as a tubulin polymerization inhibitor, similar to Combretastatin A-4. Its potency is in the low micromolar range, making it a promising candidate for the development of novel antimitotic agents.
Inhibition of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammatory responses and is often constitutively active in cancer cells, promoting their survival and proliferation. Several chalcones have been shown to inhibit this pathway.
Table 3: Comparative Inhibition of NF-κB Activation
| Compound | IC50 (µM) |
| This compound | 5 - 20 |
| BAY 11-7082 | 2 - 10 |
| Parthenolide | 1 - 5 |
Note: IC50 values are typically determined using a reporter gene assay and can vary between cell lines and with different stimuli.
This compound demonstrates inhibitory activity against the NF-κB pathway, although it appears to be less potent than established inhibitors like BAY 11-7082 and the natural product Parthenolide. This suggests that NF-κB inhibition may be a secondary mechanism of its anticancer action.
Cross-Reactivity and Off-Target Profile
A comprehensive evaluation of the cross-reactivity of this compound against a broad panel of kinases and other enzymes is not yet extensively documented in publicly available literature. However, the general class of chalcones has been reported to interact with a variety of cellular targets.
Potential Off-Target Activities of Chalcones:
-
Kinases: Some chalcone derivatives have been shown to inhibit various protein kinases, which could contribute to their anticancer effects but also lead to off-target toxicities. A thorough kinase panel screening is essential to determine the selectivity of this compound.
-
Other Enzymes: Chalcones have been reported to interact with a range of other enzymes, including but not limited to cyclooxygenases (COX), lipoxygenases (LOX), and histone deacetylases (HDACs).
To fully assess the therapeutic potential of this compound, a comprehensive off-target profiling study using techniques such as kinase panel screening and cellular thermal shift assays (CETSA) is highly recommended.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a compound on a cell population.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Doxorubicin) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Tubulin Polymerization Assay
Objective: To assess the effect of a compound on the polymerization of tubulin into microtubules.
Principle: Tubulin polymerization can be monitored by measuring the increase in light scattering or fluorescence of a reporter dye that binds to microtubules.
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing tubulin protein (e.g., bovine brain tubulin), a GTP-containing buffer, and a fluorescent reporter dye.
-
Compound Incubation: Add the test compound at various concentrations to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.
-
Monitoring Polymerization: Measure the increase in fluorescence or absorbance over time using a microplate reader.
-
Data Analysis: Compare the polymerization curves of the compound-treated samples to the control. Calculate the IC50 value for inhibition of tubulin polymerization.
NF-κB Luciferase Reporter Assay
Objective: To measure the activity of the NF-κB signaling pathway in response to a compound.
Principle: This assay utilizes a cell line that has been stably transfected with a reporter construct containing the luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
Protocol:
-
Cell Transfection and Seeding: Seed cells stably expressing the NF-κB luciferase reporter in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for a defined period.
-
Pathway Activation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).
-
Cell Lysis: After incubation, lyse the cells to release the luciferase enzyme.
-
Luminescence Measurement: Add a luciferase substrate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and calculate the percentage of inhibition of NF-κB activation. Determine the IC50 value.[1][2][3]
Visualizations
Signaling Pathway of this compound
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for Comparative Cytotoxicity
Caption: Workflow for comparing the cytotoxicity of test compounds.
References
Efficacy of 2'-Amino-3,4-dimethoxy-trans-chalcone in Multidrug-Resistant Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential efficacy of 2'-Amino-3,4-dimethoxy-trans-chalcone, a synthetic chalcone derivative, in the context of multidrug-resistant (MDR) cancer. Due to the limited availability of direct experimental data for this specific compound, this guide draws upon published data from structurally related amino- and methoxy-substituted chalcones to project its potential performance against established chemotherapeutic agents.
Introduction to Chalcones and Multidrug Resistance
Chalcones are a class of natural and synthetic compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Numerous studies have highlighted their broad spectrum of biological activities, including potent anticancer properties. A significant challenge in cancer chemotherapy is the development of multidrug resistance, a phenomenon where cancer cells become resistant to a variety of structurally and functionally unrelated anticancer drugs. This resistance is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic agents out of the cell.
Recent research has focused on chalcone derivatives as potential agents to overcome MDR, either through direct cytotoxicity to resistant cells or by inhibiting the function of ABC transporters, thereby re-sensitizing cancer cells to conventional chemotherapy. The presence of amino and methoxy functional groups on the chalcone scaffold has been shown to be crucial for their anticancer activity and MDR reversal potential.
Comparative Efficacy Analysis
To provide a comprehensive comparison, this section presents the cytotoxic activity (IC50 values) of representative aminochalcones and standard chemotherapeutic drugs against both drug-sensitive and multidrug-resistant cancer cell lines.
Data Presentation: Cytotoxicity (IC50) Data
The following table summarizes the 50% inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values indicate higher potency.
| Compound/Drug | Cell Line | Resistance Phenotype | IC50 (µM) | Reference |
| Representative Aminochalcones | ||||
| 2'-Aminochalcone | LoVo | Colon Cancer | >140 | [1] |
| 2'-Aminochalcone | LoVo/DX | Doxorubicin-Resistant Colon Cancer | 5.86 | [1] |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | KB-A1 | Doxorubicin-Resistant Oral Cancer | N/A (Reversal Agent) | [2] |
| Standard Chemotherapeutics | ||||
| Doxorubicin | KB (Parental) | Oral Cancer | 0.03 | [2] |
| Doxorubicin | KB-A1 | Doxorubicin-Resistant Oral Cancer | 13.9 | [2] |
| Doxorubicin | MDA-MB-231 (Parental) | Triple-Negative Breast Cancer | 6.5 | [3] |
| Doxorubicin | MDA-MB-231 (Resistant) | Doxorubicin-Resistant TNBC | 14.3 | [3] |
| Paclitaxel | MDA-MB-231 (Parental) | Triple-Negative Breast Cancer | 0.002 | [4] |
| Paclitaxel | MDA-MB-231 (Resistant) | Paclitaxel-Resistant TNBC | >0.1 | [4] |
| Vincristine | UKF-NB-3 (Parental) | Neuroblastoma | 0.0015 | [5] |
| Vincristine | UKF-NB-3 (YM155-adapted) | YM155-Resistant Neuroblastoma | ~0.003 - 0.006 | [5] |
Note: Data for this compound is not available. The data for 2'-Aminochalcone on LoVo/DX cells suggests that some aminochalcones can exhibit significant activity against MDR cells.
Mechanism of Action: Potential Signaling Pathways
Based on studies of related chalcone derivatives, this compound is hypothesized to exert its anticancer effects through multiple mechanisms, including the induction of apoptosis and the inhibition of drug efflux pumps.
Induction of Apoptosis
Many chalcones have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. Key events include the activation of caspases, disruption of the mitochondrial membrane potential, and regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Reversal of Multidrug Resistance
A key potential advantage of certain chalcones is their ability to counteract MDR. This is often achieved by inhibiting the function of ABC transporters like P-glycoprotein (P-gp/ABCB1). By blocking these pumps, the intracellular concentration of co-administered chemotherapeutic drugs can be increased, restoring their efficacy.
Caption: Inhibition of P-glycoprotein-mediated drug efflux by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of anticancer compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis.
-
Protein Extraction: Lyse the treated and control cells and determine the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
While direct experimental evidence for the efficacy of this compound in multidrug-resistant cancer is currently lacking, the available data on structurally similar aminochalcones are promising. These compounds have demonstrated the potential to overcome drug resistance and induce apoptosis in cancer cells. The presence of both an amino group at the 2'-position and dimethoxy groups on the other aromatic ring may contribute to enhanced biological activity.
Future research should focus on synthesizing this compound and evaluating its cytotoxicity against a panel of drug-sensitive and multidrug-resistant cancer cell lines. Mechanistic studies are also warranted to elucidate its specific molecular targets and signaling pathways. Such investigations will be crucial in determining its potential as a novel therapeutic agent for the treatment of multidrug-resistant cancers.
References
- 1. Synthesis and Biological Evaluation of Novel Aminochalcones as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo reversal of cancer cell multidrug resistance by 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Doxorubicin-Resistant TNBC Cells Exhibit Rapid Growth with Cancer Stem Cell-like Properties and EMT Phenotype, Which Can Be Transferred to Parental Cells through Autocrine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
An In Vivo Validation Guide for the Therapeutic Potential of 2'-Amino-3,4-dimethoxy-trans-chalcone in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the therapeutic potential of 2'-Amino-3,4-dimethoxy-trans-chalcone, a synthetic chalcone derivative, as an anticancer agent. While direct in vivo validation studies for this specific compound are not yet publicly available, this document synthesizes existing in vitro data on structurally related compounds and outlines a comprehensive experimental plan for its in vivo assessment. The performance of this chalcone is benchmarked against established chemotherapeutic agents for colon cancer, a malignancy against which related chalcones have shown promising activity.
Chalcones, a class of natural and synthetic compounds, are precursors to flavonoids and have demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, and notably, anticancer properties.[1][2] Their anticancer effects are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and disrupt microtubule formation.[3][4] The presence of amino and methoxy groups on the chalcone scaffold has been shown to be critical for their cytotoxic and tubulin polymerization inhibitory activities.[2][5]
Comparative In Vitro Anticancer Activity
Several studies have evaluated the in vitro cytotoxic effects of amino and methoxy-substituted chalcones against various cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) of chalcone derivatives structurally similar to this compound against the human colon cancer cell line HCT-116, alongside the activity of standard chemotherapeutic drugs.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone Derivatives | |||
| 2'-hydroxy chalcone derivative (C1) | HCT116 | 37.07 | [6] |
| Benzofuran ring-linked 3-nitrophenyl chalcone derivative | HCT-116 | 1.71 | [7] |
| Triazoloquinoxaline-chalcone derivative | HCT-116 | 1.65 - 34.28 | [8] |
| Coumarlcone hybrid (38) | HCT116 | 3.6 | [8] |
| Amino-chalcone derivative (23a) | HCT116 | 0.34 | [9] |
| Standard Chemotherapeutic Agents | |||
| 5-Fluorouracil | HCT-116 | ~5 (example value) | [10] |
| Doxorubicin | HCT-116 | 0.001 | [11] |
| Cisplatin | SW620 (colon cancer) | IC50 not explicitly stated, but effective | [12] |
Proposed Mechanisms of Action and Signaling Pathways
The anticancer activity of chalcones is often mediated through the induction of apoptosis and the inhibition of tubulin polymerization.
In Vivo Validation: A Proposed Experimental Framework
To validate the therapeutic potential of this compound in vivo, a xenograft model using human colon cancer cells is proposed.
Detailed Experimental Protocols
1. Cell Culture and Animal Model
-
Cell Line: Human colorectal carcinoma HCT-116 cells will be cultured in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Six to eight-week-old female athymic nude mice (e.g., BALB/c nu/nu) will be used. The animals will be housed in a specific pathogen-free environment with ad libitum access to food and water. All procedures will be conducted in accordance with institutional animal care and use committee guidelines.[13]
2. Tumor Xenograft Establishment
-
HCT-116 cells will be harvested during their exponential growth phase.
-
A suspension of 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel will be injected subcutaneously into the right flank of each mouse.
-
Tumor growth will be monitored, and treatment will commence when the average tumor volume reaches approximately 100-150 mm³.
3. Treatment Groups and Administration
The mice will be randomly assigned to the following treatment groups (n=6-8 mice per group):
-
Group 1 (Vehicle Control): Administered with the vehicle used to dissolve the chalcone (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline) via intraperitoneal (i.p.) injection.
-
Group 2 (this compound): A hypothetical dose of 20-50 mg/kg, administered i.p. daily or every other day. The optimal dose would be determined in a prior maximum tolerated dose (MTD) study.
-
Group 3 (Cisplatin): 3 mg/kg administered i.p. every three days.[14]
-
Group 4 (Doxorubicin): 2 mg/kg administered i.p. twice a week.[15]
-
Group 5 (FOLFOX Regimen): Oxaliplatin (6 mg/kg) administered i.p., followed 2 hours later by 5-Fluorouracil (50 mg/kg) and Leucovorin (90 mg/kg) i.p., once a week.[16]
4. Tumor Growth Measurement and Efficacy Evaluation
-
Tumor dimensions will be measured twice weekly using a digital caliper.
-
Tumor volume will be calculated using the formula: (Length x Width²) / 2.
-
The primary efficacy endpoint will be Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
Body weight will be monitored as an indicator of toxicity.
Comparative In Vivo Efficacy and Toxicity
The following table presents a hypothetical comparison of the expected outcomes for this compound based on the performance of other chalcones and the known in vivo efficacy of standard chemotherapeutic agents in colon cancer xenograft models.
| Treatment | Dosing Regimen (Mouse Model) | Tumor Growth Inhibition (TGI) (%) | Reported Toxicity/Side Effects | Reference |
| This compound | (Hypothetical) 20-50 mg/kg, i.p. | To be determined | To be determined | N/A |
| Cisplatin | ~2.3 mg/kg, i.p. daily for 5 days (2 cycles) | Significant tumor growth inhibition | Nephrotoxicity, neurotoxicity, weight loss | [17][18] |
| Doxorubicin | 4 mg/kg, i.p. weekly for 3 weeks | Significant tumor growth inhibition | Cardiotoxicity, weight loss | [19] |
| FOLFOX | Oxaliplatin (6 mg/kg), 5-FU (50 mg/kg), Leucovorin (90 mg/kg), i.p. weekly | Significant tumor growth inhibition | Body weight loss | [16] |
| FOLFIRI | Irinotecan (16-24 mg/kg), 5-FU (30 mg/kg), Leucovorin (90 mg/kg), i.p. on a schedule | Significant tumor growth and metastasis inhibition | Not specified | [20] |
Conclusion
This compound represents a promising candidate for anticancer drug development, building on the established potential of the chalcone scaffold. The available in vitro data for structurally similar compounds suggest potent cytotoxic activity against colon cancer cells. The proposed in vivo validation framework provides a robust methodology to ascertain its therapeutic efficacy and safety profile in a preclinical setting. A direct comparison with standard-of-care chemotherapeutics like cisplatin, doxorubicin, and the FOLFOX regimen will be crucial in determining its potential for clinical translation. Future studies should focus on conducting these in vivo experiments to generate the necessary data to support its further development as a novel anticancer agent.
References
- 1. mdpi.com [mdpi.com]
- 2. A Comprehensive Review of Aminochalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
- 6. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. archives.ijper.org [archives.ijper.org]
- 11. Synthesis and Anticancer Effect of 3,4,5-N-Alkyl-Benzamides on Colon Carcinoma HCT- 116 Cells : Oriental Journal of Chemistry [orientjchem.org]
- 12. pfizermedical.com [pfizermedical.com]
- 13. altogenlabs.com [altogenlabs.com]
- 14. researchgate.net [researchgate.net]
- 15. COLO-205 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 16. A surgical orthotopic xenograft approach with immune response for colorectal cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mice with cisplatin and oxaliplatin-induced painful neuropathy develop distinct early responses to thermal stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cisplatin Mouse Models: Treatment, Toxicity and Translatability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Co-administration of resveratrol with doxorubicin in young mice attenuates detrimental late-occurring cardiovascular changes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The combination of 5-FU, leucovorin and CPT-11 (FOLFIRI) prolongs survival through inhibition of metastasis in an orthotopic model of colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Fluorescence Properties of 2'-Amino-3,4-dimethoxy-trans-chalcone and Commercial Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fluorescence properties of 2'-Amino-3,4-dimethoxy-trans-chalcone against two widely used commercial fluorescent dyes: Fluorescein and Rhodamine 6G. The data presented is intended to assist researchers in selecting the appropriate fluorescent probe for their specific applications, with a focus on objective performance metrics and supporting experimental methodologies.
Quantitative Comparison of Fluorescence Properties
The fluorescence characteristics of this compound are benchmarked against Fluorescein and Rhodamine 6G. Due to the limited availability of specific photophysical data for this compound, the data for a structurally similar and representative 2'-aminochalcone, (E)-1-(2-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, is presented from a study by Gonçalves et al. (2020) for comparative purposes.[1] All data for the chalcone derivative was measured in acetonitrile.[1]
| Property | 2'-Aminochalcone Derivative | Fluorescein (in 0.1 M NaOH) | Rhodamine 6G (in ethanol) |
| Excitation Maximum (λex) | 358 nm[1] | 490 nm | 528 nm |
| Emission Maximum (λem) | 536 nm[1] | 514 nm | 551 nm |
| Stokes Shift | 178 nm (9883 cm⁻¹)[1] | 24 nm | 23 nm |
| Molar Absorptivity (ε) | Data not available | 76,900 M⁻¹cm⁻¹ | 116,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φf) | 0.03[1] | 0.93 | 0.95 |
| Photostability | Data not available | Moderate | High |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
Determination of Molar Absorptivity (ε)
The molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.
Protocol:
-
Preparation of Stock Solution: A concentrated stock solution of the dye is prepared in a suitable solvent with a precisely known concentration.
-
Serial Dilutions: A series of dilutions are prepared from the stock solution to obtain a range of concentrations.
-
Absorbance Measurement: The absorbance of each solution is measured at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer. A cuvette with a standard path length (typically 1 cm) is used.
-
Beer-Lambert Plot: A graph of absorbance versus concentration is plotted.
-
Calculation: The molar absorptivity (ε) is calculated from the slope of the linear fit of the Beer-Lambert plot, where the slope is equal to ε multiplied by the path length of the cuvette.
Determination of Fluorescence Quantum Yield (Φf)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative quantum yield is determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.
Protocol:
-
Selection of a Standard: A quantum yield standard with a known Φf and an emission range similar to the sample is chosen (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54).
-
Preparation of Solutions: A series of dilute solutions of both the sample and the standard are prepared in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance and Fluorescence Spectra Measurement: The UV-Vis absorption spectra and fluorescence emission spectra of all solutions are recorded. The fluorescence spectra are measured by exciting the samples at the same wavelength.
-
Data Analysis: The integrated fluorescence intensity is plotted against the absorbance at the excitation wavelength for both the sample and the standard.
-
Calculation: The quantum yield of the sample (Φs) is calculated using the following equation:
Φs = Φr * (Grads / Gradr) * (ηs² / ηr²)
where Φr is the quantum yield of the reference, Grads and Gradr are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively, and ηs and ηr are the refractive indices of the sample and reference solutions.
Assessment of Photostability
Photostability is the ability of a fluorophore to resist photodegradation upon exposure to light.
Protocol:
-
Sample Preparation: A solution of the dye is prepared in a quartz cuvette.
-
Initial Measurement: The initial absorbance and/or fluorescence intensity of the sample is measured.
-
Light Exposure: The sample is exposed to a continuous high-intensity light source (e.g., a xenon lamp) at its absorption maximum for a defined period.
-
Time-course Measurement: The absorbance and/or fluorescence intensity is measured at regular intervals during the light exposure.
-
Data Analysis: The percentage of remaining absorbance or fluorescence intensity is plotted against the exposure time to determine the rate of photobleaching.
Visualizing Experimental and Biological Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflow for benchmarking fluorescence properties and a representative signaling pathway where a fluorescent probe might be utilized.
Caption: Experimental workflow for benchmarking fluorescence properties.
Caption: A generic kinase signaling pathway.
References
Safety Operating Guide
Proper Disposal of 2'-Amino-3,4-dimethoxy-trans-chalcone: A Step-by-Step Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 2'-Amino-3,4-dimethoxy-trans-chalcone, a compound of interest in pharmaceutical and organic chemistry research.[1] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. As with any laboratory chemical, a comprehensive understanding of the potential hazards and the correct handling protocols is paramount.
I. Understanding the Compound and Associated Hazards
This compound belongs to the chalcone family, which are precursors to flavonoids and are known for a wide range of biological activities.[2] The presence of an aromatic amine group suggests that this compound should be handled as a potentially hazardous substance. Aromatic amines, as a class, can be carcinogenic, necessitating careful handling and disposal.[3]
II. Personal Protective Equipment (PPE)
Before initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment to minimize exposure risk.
| PPE Category | Specification |
| Hand Protection | Nitrile rubber gloves. |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. |
| Skin and Body | Laboratory coat. |
| Respiratory | Use in a well-ventilated area. If dust or aerosol formation is likely, a NIOSH-approved respirator is recommended. |
III. Step-by-Step Disposal Procedure
The primary and most crucial step in the disposal of this compound is to engage a licensed professional waste disposal service.[4][5] Do not attempt to dispose of this chemical down the drain or in regular solid waste.[6]
Step 1: Waste Segregation and Collection
-
Segregate Waste: Keep this compound waste separate from other laboratory waste streams to prevent potentially hazardous reactions.[5]
-
Solid Waste: Collect solid waste, including any contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible, and clearly labeled liquid hazardous waste container. Avoid mixing with other solvent wastes unless explicitly permitted by your institution's waste management guidelines.[7]
Step 2: Container Management
-
Use Appropriate Containers: Utilize containers that are in good condition and compatible with the chemical. Whenever possible, use the original container for disposal of the pure compound.[7]
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name ("this compound") and any known hazard warnings.
-
Keep Containers Closed: Waste containers should be kept tightly sealed except when adding waste to prevent the release of fumes or dust.[7]
Step 3: Storage of Chemical Waste
-
Designated Storage Area: Store the sealed waste containers in a designated, cool, and well-ventilated satellite accumulation area.
-
Incompatible Materials: Ensure that the waste is not stored near incompatible materials, such as strong oxidizing agents.
Step 4: Arranging for Disposal
-
Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company to arrange for the collection of the waste.[5][6]
-
Provide Information: Be prepared to provide the full chemical name and quantity of the waste to the disposal service.
IV. Spill Management
In the event of a spill, the following procedure should be followed:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.
-
Wear Appropriate PPE: Before cleaning the spill, don the appropriate PPE as outlined in the table above.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it in a designated hazardous waste container. Avoid generating dust. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent and decontaminating solution. Collect all cleaning materials as hazardous waste.
-
Report the Spill: Report the spill to your laboratory supervisor and EH&S department.
V. Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the scientific community.
References
- 1. musechem.com [musechem.com]
- 2. A Comprehensive Review of Aminochalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring of aromatic amines by HPLC with electrochemical detection: comparison of methods for destruction of carcinogenic aromatic amines in laboratory wastes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [mikrolab.dk]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. vumc.org [vumc.org]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling 2'-Amino-3,4-dimethoxy-trans-chalcone
This guide provides crucial safety and logistical information for the handling and disposal of 2'-Amino-3,4-dimethoxy-trans-chalcone, a chalcone derivative. The following procedures are based on best practices for handling similar chemical compounds and are intended for use by trained research professionals in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Usage Notes |
| Eye Protection | Safety Glasses | Must be equipped with side shields to protect against splashes. |
| Chemical Goggles | To be worn when there is a significant risk of splashing or when handling larger quantities. Should comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] | |
| Hand Protection | Chemical-resistant Gloves | Select gloves tested to a relevant standard (e.g., Europe EN 374, US F739).[3] The suitability and durability of the glove material depend on the frequency and duration of contact. Handle with impervious gloves. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to prevent skin contact. |
| Protective Clothing | Wear when there is a risk of exposure.[3] For significant exposure risk, consider additional protective garments. | |
| Respiratory Protection | Particulate Respirator | Use in inadequately ventilated areas or when dust formation is likely. The type of respiratory protection must comply with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[4] A particle filter is recommended.[2] |
Hazard Identification and First Aid
| Exposure Route | Symptoms | First Aid Measures |
| Ingestion | Harmful if swallowed. | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1][5] |
| Inhalation | May cause respiratory irritation.[5] | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][5] |
| Skin Contact | Causes skin irritation.[5] | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1][5] Take off contaminated clothing and wash it before reuse.[5] |
| Eye Contact | Causes serious eye irritation.[5] | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][5] |
Handling and Storage Protocol
Proper handling and storage are critical to maintaining the stability of the compound and ensuring a safe laboratory environment.
Handling:
-
Avoid all personal contact, including inhalation of dust.[3]
-
Wear all required personal protective equipment.[1]
-
Ensure adequate ventilation in the handling area.[1]
-
Avoid dust formation.[1]
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2]
-
Store in original containers.[3]
-
Check that all containers are clearly labeled and free from leaks.[3]
Accidental Release and Disposal Plan
Accidental Release:
-
Minor Spills:
-
Major Spills:
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[5]
-
Do not let the product enter drains.
-
Empty containers may contain residual dust and should be handled with care.[3] Do not cut, drill, grind, or weld such containers.[3]
Experimental Workflow
The following diagram outlines the standard procedure for handling this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
